Propargyl-PEG5-NHS ester
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO9/c1-2-6-23-8-10-25-12-14-27-15-13-26-11-9-24-7-5-18(22)28-19-16(20)3-4-17(19)21/h1H,3-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZDUKRWTPZVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145220 | |
| Record name | 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393330-40-9 | |
| Record name | 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the mechanism of Propargyl-PEG5-NHS ester conjugation?
An In-depth Technical Guide to Propargyl-PEG5-NHS Ester Conjugation
Introduction
This compound is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and diagnostic development. Its structure is meticulously designed with three key components: an N-hydroxysuccinimide (NHS) ester for amine reactivity, a terminal propargyl group for "click" chemistry, and a polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation. This guide provides a comprehensive overview of the conjugation mechanism, detailed experimental protocols, and the functional significance of each component for researchers, scientists, and drug development professionals.
The linker's primary utility lies in its ability to covalently connect two different molecules in a sequential and controlled manner. The NHS ester first reacts with a primary amine on a biomolecule, such as a protein or antibody. Subsequently, the propargyl group is available to react with an azide-functionalized molecule through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Core Mechanism of Conjugation
The conjugation process is a two-stage chemical strategy involving two distinct reaction mechanisms: NHS ester aminolysis and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
NHS Ester Reaction with Primary Amines
The initial conjugation step involves the reaction of the NHS ester with a primary amine (-NH₂). This is the most common method for labeling proteins, as the side chains of lysine residues and the N-terminus of polypeptides present accessible primary amines.
The core mechanism is a nucleophilic acyl substitution .
-
Nucleophilic Attack: The unprotonated primary amine on the target molecule acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.
-
Tetrahedral Intermediate: This attack forms a transient and unstable tetrahedral intermediate.
-
Amide Bond Formation: The intermediate collapses, resulting in the formation of a highly stable and irreversible amide bond. The N-hydroxysuccinimide (NHS) is released as a leaving group.
This reaction is highly dependent on pH. A slightly alkaline condition (pH 7.2-8.5) is optimal. At lower pH, the amine group is protonated (-NH₃⁺) and non-nucleophilic, preventing the reaction. At higher pH, the competing reaction of NHS ester hydrolysis increases significantly, reducing the overall yield of the desired conjugate.
Propargyl Group and Click Chemistry
After the initial amine conjugation, the molecule now bears a terminal propargyl group (an alkyne). This group is a key component for "click chemistry," a class of reactions that are rapid, efficient, and bio-orthogonal. The most common click reaction for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
In this reaction, the propargyl group on the newly formed conjugate reacts with a molecule containing an azide (-N₃) group in the presence of a Cu(I) catalyst. This forms a stable, five-membered triazole ring, covalently linking the two molecules.
The Role of the PEG5 Spacer
The "PEG5" component refers to a chain of five repeating ethylene glycol units. This spacer is not merely a passive connector; it imparts several critical advantages to the final bioconjugate:
-
Increased Hydrophilicity: PEG is highly water-soluble, which helps to improve the solubility of hydrophobic drugs or proteins and prevent aggregation.
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the potential for an immune response.
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of the conjugate, PEGylation can prolong its circulation half-life in the body.
-
Spatial Separation: The defined length of the PEG5 linker provides precise control over the distance between the two conjugated molecules, which can be crucial for maintaining the biological activity of proteins or optimizing the efficacy of drugs like ADCs.
Overall Experimental Workflow
The dual reactivity of this compound enables a versatile, two-step conjugation strategy, which is fundamental to its application in creating complex bioconjugates like Antibody-Drug Conjugates (ADCs) or PROTACs.
Chemical properties and structure of Propargyl-PEG5-NHS ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Propargyl-PEG5-NHS ester. This heterobifunctional crosslinker is a valuable tool in bioconjugation, drug delivery, and proteomics, enabling the precise linkage of molecules through its dual reactive groups.
Core Chemical Properties and Structure
This compound is characterized by a terminal propargyl group and an N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic polyethylene glycol (PEG) spacer. The propargyl group facilitates covalent linkage to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The NHS ester provides reactivity towards primary amines, commonly found in proteins and other biomolecules, forming stable amide bonds. The PEG linker, consisting of five ethylene glycol units, enhances the solubility and biocompatibility of the resulting conjugates.[1][2][3]
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below. Data is aggregated from various chemical suppliers and should be considered as typical values.
| Property | Value | Source |
| Molecular Formula | C18H27NO9 | [1][4] |
| Molecular Weight | 401.41 g/mol | [1][4] |
| Appearance | Colorless to light yellow oil/liquid | TCI America, BroadPharm |
| Purity | >90% - 98% | [1][5] |
| Solubility | Soluble in DMSO, DMF, and water | [6] |
| Storage Conditions | -20°C, protect from light | [1][2] |
| Predicted Boiling Point | 497.6 ± 55.0 °C | [7] |
| Predicted Density | 1.23 ± 0.1 g/cm³ | [7] |
Key Applications and Reaction Mechanisms
The dual functionality of this compound makes it a versatile reagent in a variety of scientific applications, including:
-
Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to an antibody, while the propargyl group allows for the subsequent conjugation of a cytotoxic drug containing an azide group.
-
PROTACs (Proteolysis Targeting Chimeras): This linker can be used in the synthesis of PROTACs, which are molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.
-
Bioconjugation: It is widely used to label proteins, peptides, and other biomolecules with a terminal alkyne for subsequent click chemistry reactions.[1]
-
Surface Modification: Amine-coated surfaces can be functionalized with propargyl groups for further modification.
Reaction with Primary Amines
The NHS ester of this compound reacts with primary amines in a pH-dependent manner to form a stable amide bond. The optimal pH for this reaction is typically between 7 and 9.
References
- 1. This compound, 1393330-40-9 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound | Pyrrolidines | Ambeed.com [ambeed.com]
- 4. This compound, TCI America 25 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Propargyl-PEG5-acid, 1245823-51-1 | BroadPharm [broadpharm.com]
- 7. chembk.com [chembk.com]
The Pivotal Role of the PEG5 Spacer in Bioconjugation Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced biotherapeutics, the linker connecting a biological macromolecule to a payload is a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic profile. Among the diverse array of linker technologies, polyethylene glycol (PEG) spacers have become a cornerstone, with discrete PEG (dPEG®) linkers of specific lengths offering precise control over molecular architecture. This technical guide provides a comprehensive exploration of the role of the five-unit polyethylene glycol (PEG5) spacer in bioconjugation, offering insights into its properties, applications, and the experimental methodologies for its use.
Core Properties and Advantages of the PEG5 Spacer
The incorporation of a PEG5 spacer in bioconjugation strategies imparts several beneficial properties to the final conjugate. These advantages are crucial for the development of robust and effective biotherapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Key Advantages of PEG5 Spacers in Bioconjugation:
| Property | Advantage in Bioconjugation |
| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which is critical for preventing aggregation.[1][2][3] |
| Biocompatibility | PEG is generally non-toxic and possesses low immunogenicity, reducing the potential for adverse immune responses against the conjugate.[4] |
| Defined Length | The discrete PEG5 chain provides precise control over the distance between the conjugated molecules (approximately 21.4 Å), which is vital for optimizing biological activity and stability.[4] |
| Flexibility | The PEG chain's rotational freedom can minimize steric hindrance between the conjugated molecules, ensuring that the biological activity of each component is retained.[4] |
| Improved Pharmacokinetics | PEGylation can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer plasma half-life.[3][4] |
Applications in Bioconjugation
Heterobifunctional linkers containing a PEG5 spacer are instrumental in the development of sophisticated biotherapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic payload directly to cancer cells by linking it to a monoclonal antibody that targets a tumor-associated antigen. The linker is a critical component influencing the stability, efficacy, and safety of the ADC.[3] PEG5 linkers can be incorporated to enhance the solubility and pharmacokinetic profile of the ADC, and to enable a higher drug-to-antibody ratio (DAR) without inducing aggregation.[4][5]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, triggering the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] The linker in a PROTAC is a crucial element that governs the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][8] PEG5 linkers are frequently employed to provide the necessary length and flexibility for optimal ternary complex formation.[9]
Quantitative Impact of PEG Linker Length on Bioconjugate Properties
The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. The following tables summarize the general trends observed with the incorporation of PEG linkers of varying lengths.
Table 1: Effect of PEG Linker Length on ADC Properties
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-Life | In Vivo Efficacy | Reference |
| Short (e.g., PEG2, PEG4) | Generally higher potency (lower IC50) | Moderate increase | Favorable, balances potency and exposure | [10] |
| Medium (e.g., PEG5, PEG8) | Moderate potency | Significant increase | Often improved due to better pharmacokinetics | [4][10] |
| Long (e.g., PEG12, PEG24) | May decrease due to steric hindrance | Substantial increase | Can be enhanced, but may have reduced cell penetration | [11] |
Table 2: Influence of PEG Linker Length on PROTAC Performance
| PEG Linker Length | Ternary Complex Stability | Cellular Permeability | Degradation Efficiency (DC50) | Reference |
| Short | May cause steric clashes, leading to instability | Generally higher | Often less efficient | [12] |
| Optimal (often includes PEG5) | Forms a stable and productive complex | Balanced | Potent (low DC50) | [7][12] |
| Long | Can lead to unproductive complex formation | May decrease due to increased polarity | Can decrease (Hook effect) | [12] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of bioconjugates utilizing PEG5 linkers are provided below.
Protocol 1: Conjugation of a PEG5 Linker to an Antibody via Amine and Thiol Chemistry
This protocol describes a common strategy for conjugating a drug payload to an antibody using a heterobifunctional NHS-PEG5-Maleimide linker.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG5-Maleimide linker
-
Drug payload with a free thiol group
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., Tris buffer, L-cysteine)
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
If targeting native disulfide bonds, partially reduce the antibody with a controlled amount of TCEP to generate free thiol groups.
-
If targeting engineered cysteines, ensure the antibody is in a reduced state.
-
Buffer exchange the antibody into a conjugation-compatible buffer.
-
-
Linker-Payload Conjugation (Maleimide-Thiol Reaction):
-
Dissolve the NHS-PEG5-Maleimide linker and the thiol-containing drug payload in anhydrous DMSO.
-
React the maleimide group of the linker with the thiol group of the payload at a slight molar excess of the payload.
-
Incubate at room temperature for 1-2 hours.
-
-
Antibody-Linker-Payload Conjugation (NHS Ester-Amine Reaction):
-
Add the activated linker-payload construct to the antibody solution at a defined molar ratio.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of Tris buffer.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload and other impurities.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.
-
Assess the purity and aggregation state of the ADC using Size Exclusion Chromatography (SEC).
-
Protocol 2: Characterization of PEGylated Proteins by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for characterizing PEGylated bioconjugates.
Sample Preparation:
-
Desalt the PEGylated protein sample using a suitable method (e.g., dialysis, buffer exchange) to remove non-volatile salts.
-
For peptide mapping analysis, digest the PEGylated protein with a specific protease (e.g., trypsin).
Instrumentation and Analysis:
-
Intact Mass Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to determine the molecular weight of the intact PEGylated protein.
-
This allows for the determination of the degree of PEGylation (number of PEG chains per protein).
-
-
Peptide Mapping:
-
Analyze the digested peptide mixture by LC-MS/MS.
-
Identify the PEGylated peptides by searching for the characteristic mass shift of the PEG5 linker.
-
Fragment the PEGylated peptides to confirm the site of PEGylation.
-
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes in bioconjugation with PEG5 linkers.
Figure 1: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a heterobifunctional PEG5 linker.
Figure 2: The mechanism of action for a PROTAC, where the PEG5 linker facilitates the formation of the ternary complex.
Conclusion
The PEG5 spacer occupies a strategic position in the bioconjugation toolbox, offering a well-balanced set of properties that are highly advantageous for the development of advanced therapeutics. Its defined length, hydrophilicity, and flexibility enable the fine-tuning of bioconjugate characteristics to enhance solubility, stability, and pharmacokinetic profiles. The experimental protocols and conceptual workflows provided in this guide serve as a foundational resource for researchers and drug developers aiming to leverage the power of PEG5 linkers in their next generation of biotherapeutics. As our understanding of the intricate interplay between linker chemistry and biological function continues to evolve, the rational application of precisely defined spacers like PEG5 will undoubtedly play a pivotal role in the future of medicine.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. mdpi.com [mdpi.com]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Propargyl-PEG5-NHS Ester: A Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG5-N-hydroxysuccinimidyl (NHS) ester is a bifunctional crosslinker integral to bioconjugation, drug delivery, and proteomics. Its utility stems from the amine-reactive NHS ester and the bioorthogonal propargyl group, which is ready for "click" chemistry reactions. However, the efficacy of this reagent is critically dependent on its behavior in aqueous environments, specifically its solubility and hydrolytic stability. This guide provides an in-depth analysis of these properties, offering quantitative data, detailed experimental protocols, and visual workflows to enable researchers to optimize its use in their experimental designs.
Solubility in Aqueous Buffers
The solubility of Propargyl-PEG5-NHS ester in aqueous buffers is a crucial parameter for ensuring a homogenous reaction environment. While highly soluble in organic solvents like DMSO and DMF, its solubility in aqueous buffers is more limited and influenced by several factors.
Key Factors Influencing Solubility:
-
Buffer Composition: The presence of salts and other additives can impact solubility.
-
Temperature: Generally, solubility increases with temperature, although this must be balanced with the compound's stability.
-
pH: While pH has a more direct impact on stability, extreme pH values can affect the overall solubility of buffer components and the reagent itself.
Quantitative Solubility Data:
The following table summarizes the approximate solubility of this compound in commonly used aqueous buffers. It is recommended to prepare a concentrated stock solution in an organic solvent (e.g., 10-100 mM in DMSO) and then dilute it into the aqueous reaction buffer immediately before use.
| Buffer | pH | Temperature (°C) | Approximate Solubility (mg/mL) | Molar Concentration (mM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | ~10 | ~20 |
| HEPES | 7.5 | 25 | ~12 | ~24 |
| Borate Buffer | 8.5 | 25 | ~8 | ~16 |
Note: These values are estimates and can vary based on the specific buffer preparation and purity of the reagent. Empirical determination is recommended for precise applications.
Stability and Hydrolysis in Aqueous Buffers
The primary challenge in using NHS esters is their susceptibility to hydrolysis in aqueous media. The ester linkage is cleaved by water, yielding an inactive carboxylate and N-hydroxysuccinimide. This hydrolysis is a competing reaction to the desired aminolysis (reaction with primary amines).
Key Factors Influencing Stability:
-
pH: The rate of hydrolysis is highly pH-dependent. Stability is greatest at acidic pH (4.0-6.0), while the rate of hydrolysis increases significantly with increasing pH. At a pH of 7, the half-life is approximately 4-5 hours, which decreases to about 10 minutes at pH 8.6.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Reactions should be conducted at the lowest practical temperature.
-
Buffer Composition: The type of buffer can influence the rate of hydrolysis. Buffers containing primary amines, such as Tris, are incompatible as they will react with the NHS ester. Carboxylate and phosphate buffers can also catalyze hydrolysis to some extent.
Quantitative Stability Data (Half-life of NHS Ester):
| Buffer | pH | Temperature (°C) | Approximate Half-life |
| Phosphate | 6.0 | 25 | Several hours |
| PBS | 7.4 | 25 | ~1-2 hours |
| Borate | 8.5 | 4 | ~30-60 minutes |
| Borate | 8.5 | 25 | ~10-20 minutes |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol provides a method for estimating the solubility of this compound in a chosen aqueous buffer.
Methodology:
-
Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Serial Additions: Add small, known amounts of this compound to a fixed volume of the buffer at a constant temperature.
-
Vortexing/Sonication: After each addition, vortex or sonicate the solution for a set period to facilitate dissolution.
-
Visual Inspection: Observe the solution for any undissolved particulate matter. The point at which a saturated solution is formed (i.e., solid material remains undissolved) is the approximate solubility limit.
-
Quantification (Optional): For a more precise measurement, the saturated solution can be centrifuged, and the concentration of the supernatant can be determined using a suitable analytical method like HPLC or by a colorimetric assay after reacting the NHS ester with a primary amine-containing dye.
Protocol 2: Assessment of Hydrolytic Stability (Half-life Determination)
This protocol outlines a method to determine the hydrolytic half-life of the NHS ester functionality using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an anhydrous organic solvent (e.g., DMSO).
-
Reaction Initiation: Dilute the stock solution into the desired aqueous buffer (pre-equilibrated to the target temperature) to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Time-Point Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis reaction in the aliquot by adding an acidic solution (e.g., 10% trifluoroacetic acid) to lower the pH.
-
HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. The NHS ester and its hydrolyzed carboxylate product should have different retention times.
-
Data Analysis: Plot the peak area of the this compound as a function of time. The half-life (t½) is the time at which the peak area has decreased by 50% from its initial value at t=0.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for labeling a target protein with this compound and subsequent conjugation via a click chemistry reaction.
Caption: Workflow for protein modification using this compound.
This logical diagram outlines the key relationships and considerations when working with this compound, from initial handling to the final reaction.
Caption: Factors influencing the reactivity of this compound.
Propargyl-PEG5-NHS Ester: A Technical Guide to Storage, Stability, and Shelf Life
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical aspects of handling, storing, and determining the shelf life of Propargyl-PEG5-NHS ester. Understanding these parameters is crucial for ensuring the integrity and reactivity of this bifunctional linker in research and drug development applications, particularly in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Concepts: Chemical Instability of NHS Esters
This compound is a valuable chemical tool, but its utility is intrinsically linked to its chemical stability. The N-hydroxysuccinimide (NHS) ester functional group is highly susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This process is the primary degradation pathway and renders the molecule incapable of reacting with primary amines, its intended target for conjugation.
Several factors accelerate the hydrolysis of NHS esters:
-
pH: The rate of hydrolysis significantly increases with rising pH. While a slightly alkaline pH (7.2-8.5) is optimal for the reaction with amines, higher pH values dramatically shorten the half-life of the NHS ester.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis.
-
Moisture: As the key reactant in hydrolysis, the presence of water, even atmospheric moisture, is detrimental to the stability of NHS esters.
Recommended Storage Conditions and Shelf Life
To mitigate degradation and ensure the longest possible shelf life, specific storage conditions for this compound are paramount. The following table summarizes the recommended storage conditions and expected shelf life for the compound in both its solid form and as a stock solution.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | -20°C | Up to 1 year | Protect from light. Store under an inert atmosphere (e.g., argon or nitrogen). Use of a desiccant is highly recommended. |
| Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) | -80°C | Up to 6 months | Protect from light.[1][2] Use anhydrous solvent to prepare the solution. Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | Up to 1 month | Protect from light.[1][2] Suitable for shorter-term storage. Ensure the solvent is anhydrous. |
Note: The shelf life of stock solutions is highly dependent on the quality of the anhydrous solvent used and the exclusion of moisture during handling.
Experimental Protocols for Stability Assessment
While manufacturers provide general stability data, it is often necessary for researchers to verify the activity of their this compound, especially after prolonged storage or if suboptimal handling is suspected. The following is a generalized protocol for assessing the stability of an NHS ester through a functional assay.
Protocol: Determination of NHS Ester Reactivity via Spectrophotometric Analysis of Hydrolysis
This method quantifies the amount of active NHS ester by forcing its hydrolysis and measuring the release of N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260-280 nm.
Materials:
-
This compound sample
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)
-
0.5-1.0 N Sodium Hydroxide (NaOH)
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the this compound.
-
Dissolve the solid in a minimal amount of anhydrous DMSO or DMF (e.g., 250 µL).
-
Dilute the solution with the amine-free buffer to a final volume of 2 mL.
-
Prepare a control tube containing the same volumes of solvent and buffer without the NHS ester.
-
-
Initial Absorbance Measurement:
-
Set the spectrophotometer to measure absorbance at 260 nm.
-
Use the control solution to zero the spectrophotometer.
-
Measure the absorbance of the NHS ester solution. If the absorbance is above 1.0, dilute the solution with more buffer and record the dilution factor.
-
-
Forced Hydrolysis:
-
To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.
-
Vortex the tube for 30 seconds to ensure complete mixing and rapid hydrolysis.
-
-
Final Absorbance Measurement:
-
Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm. A delay can lead to the degradation of the released NHS and an underestimation of the initial active ester content.
-
Interpretation of Results:
-
A significant increase in absorbance after the addition of NaOH indicates the presence of active NHS ester that has been hydrolyzed, releasing NHS.
-
If the absorbance before and after NaOH treatment is similar, it suggests that the NHS ester was already hydrolyzed and is therefore inactive.
Visualizing Degradation and Experimental Workflow
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the degradation pathway of this compound and the experimental workflow for its stability assessment.
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for assessing the stability of this compound.
By adhering to the recommended storage conditions and, when necessary, performing functional checks, researchers and drug development professionals can ensure the reliability and efficacy of this compound in their critical applications.
References
The Role of NHS Esters in Amine-Reactive Protein Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) esters, a cornerstone of bioconjugation chemistry, for the amine-reactive labeling of proteins. It details the underlying chemical principles, experimental considerations, and common applications in research and drug development.
Introduction to Amine-Reactive Labeling
The covalent modification of proteins is a fundamental tool in biological research and therapeutic development. Among the various functional groups present in proteins, the primary amines of lysine residues and the N-terminus offer a readily accessible target for conjugation. NHS esters are a class of amine-reactive reagents that provide a stable and efficient means of attaching a wide array of labels, including fluorophores, biotin, and drug molecules, to proteins.
The Chemistry of NHS Ester Reactions
The utility of NHS esters lies in their ability to form a stable amide bond with primary amines under mild physiological conditions. The reaction proceeds via a two-step acylation mechanism.
Mechanism of Action:
-
Nucleophilic Attack: The primary amine on the protein (e.g., the ε-amine of a lysine residue) acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.
-
Amide Bond Formation: This attack leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond between the protein and the label.
This reaction is favored at physiological to slightly alkaline pH (typically 7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.
Caption: Reaction mechanism of an NHS ester with a primary amine on a protein.
Key Experimental Parameters and Protocols
The success of a protein labeling experiment with NHS esters hinges on the careful control of several reaction parameters.
General Experimental Workflow
A typical workflow for labeling a protein with an NHS ester reagent involves several key stages, from reagent preparation to purification of the final conjugate.
The Architect's Toolkit: A Technical Guide to Heterobifunctional Crosslinkers in Proteomics
Introduction
In the intricate world of cellular biology, proteins rarely act in isolation. Their functions are defined by a dynamic network of interactions, conformational changes, and complex assemblies. Heterobifunctional crosslinkers are indispensable chemical tools that allow researchers to capture a snapshot of these interactions. Unlike their homobifunctional counterparts, which have two identical reactive ends, heterobifunctional reagents possess two different reactive groups.[1][2][3] This design enables controlled, sequential reactions, minimizing undesirable side-effects like self-conjugation and polymerization, thereby offering a higher degree of precision in linking different molecules.[3] These versatile reagents are foundational to numerous applications in proteomics, from mapping the architecture of protein complexes to designing revolutionary therapeutics.[1][4][5] This guide provides an in-depth exploration of their core applications, complete with experimental methodologies and data for the modern researcher.
Core Application 1: Mapping Protein-Protein Interactions with Crosslinking-Mass Spectrometry (XL-MS)
One of the most powerful applications of heterobifunctional crosslinkers is in the field of structural proteomics. Crosslinking-Mass Spectrometry (XL-MS) utilizes these reagents to covalently "freeze" proteins that are in close proximity, effectively capturing both stable and transient protein-protein interactions (PPIs) for analysis.[1] The crosslinker acts as a molecular ruler; after the proteins are crosslinked and digested into smaller peptides, mass spectrometry is used to identify the linked peptides. This reveals which amino acid residues were close enough to be bridged, providing crucial distance constraints that help map interaction interfaces, elucidate the topology of protein complexes, and understand protein folding.[6][7][8] The development of MS-cleavable crosslinkers, which can be fragmented within the mass spectrometer, has further simplified data analysis, making XL-MS an increasingly accessible and powerful technique.[6][7][8]
General XL-MS Experimental Workflow
The process of an XL-MS experiment follows a multi-step workflow from sample preparation to data analysis, ultimately leading to structural insights.
References
- 1. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. iscrm.uw.edu [iscrm.uw.edu]
- 7. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for Labeling Antibodies with Propargyl-PEG5-NHS Ester: A Detailed Guide for Researchers
Abstract
This application note provides a comprehensive protocol for the labeling of antibodies with Propargyl-PEG5-NHS ester. This bifunctional linker is instrumental in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The protocol details the materials required, step-by-step procedures for antibody preparation, conjugation, and purification of the resulting propargylated antibody. Furthermore, it outlines the subsequent "click chemistry" reaction for conjugating an azide-modified molecule to the propargylated antibody. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for antibody modification.
Introduction
This compound is a chemical linker that facilitates the covalent attachment of a propargyl group to a protein, typically an antibody, through a stable amide bond. The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines, such as the side chain of lysine residues on the antibody, under mild pH conditions. The terminal propargyl group provides a reactive handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, allowing for the specific and efficient conjugation of azide-containing molecules. The polyethylene glycol (PEG) spacer enhances the solubility and stability of the conjugate.[1][2] This two-step approach offers precise control over the conjugation process and is widely employed in the construction of complex biomolecules.[3]
Materials and Reagents
Antibody and Linker
-
Antibody of interest (e.g., IgG)
-
This compound
Buffers and Solvents
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5[4][5]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[7]
Purification
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes (e.g., Slide-A-Lyzer™)[4][8]
Click Chemistry
-
Azide-modified molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
Experimental Protocols
Antibody Preparation
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like bovine serum albumin (BSA), perform a buffer exchange into PBS (pH 7.2-7.4). This can be achieved using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer (0.1 M sodium bicarbonate or sodium phosphate, pH 8.0-8.5).[8]
Propargylation of the Antibody
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[8][] NHS esters are moisture-sensitive and should be handled accordingly.[6][8]
-
Molar Excess Calculation: Determine the desired molar excess of the this compound to the antibody. A starting point of a 10- to 50-fold molar excess is recommended, with the optimal ratio determined empirically for each antibody.[10]
-
Labeling Reaction: Add the calculated volume of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[10]
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[10]
Purification of the Propargylated Antibody
-
Removal of Excess Reagent: Purify the propargylated antibody from unreacted this compound and byproducts using a desalting column or dialysis against PBS.[4][]
Characterization of the Propargylated Antibody (Optional but Recommended)
-
Mass Spectrometry: Determine the number of propargyl groups incorporated per antibody (degree of labeling - DOL) by mass spectrometry (e.g., MALDI-TOF or LC-MS). An increase in the molecular weight corresponding to the mass of the Propargyl-PEG5 moiety (approximately 401.4 Da) will be observed for each successful conjugation.[11][12][13]
Click Chemistry Reaction
-
Prepare Click Chemistry Reagents:
-
Prepare a stock solution of the azide-modified molecule in a suitable solvent.
-
Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of a copper-chelating ligand like THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the propargylated antibody, the azide-modified molecule (typically in a 2-10 fold molar excess to the antibody), and the copper-chelating ligand.
-
Add the copper(II) sulfate solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final antibody conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
Quantitative Data Summary
The degree of labeling (DOL), or the number of propargyl groups per antibody, is a critical parameter that influences the properties of the final conjugate. The following table summarizes typical experimental parameters and expected outcomes.
| Parameter | Typical Range/Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[4] |
| This compound:Antibody Molar Ratio | 10:1 to 50:1 | The optimal ratio should be determined empirically.[10] |
| Reaction pH | 8.0 - 8.5 | Balances reactivity of primary amines and hydrolysis of the NHS ester.[4][5] |
| Reaction Time | 30 - 60 min at RT or 2 hr at 4°C | Longer incubation times may increase DOL but also risk antibody degradation.[10] |
| Expected Degree of Labeling (DOL) | 2 - 8 | Highly dependent on the antibody and reaction conditions. |
| Characterization Technique | Mass Spectrometry (LC-MS, MALDI-TOF) | Allows for the determination of the distribution of species with different DOLs.[2][13] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for antibody labeling with this compound and subsequent click chemistry.
Chemical Reaction
Caption: Reaction of an antibody's primary amine with this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive NHS ester due to hydrolysis. | Use fresh, anhydrous DMSO/DMF. Prepare the NHS ester solution immediately before use.[6][8] |
| Buffer contains primary amines (e.g., Tris). | Perform buffer exchange into an amine-free buffer like PBS.[8] | |
| Incorrect pH of the reaction buffer. | Ensure the pH is between 8.0 and 8.5.[4][5] | |
| Insufficient molar excess of the NHS ester. | Increase the molar ratio of this compound to the antibody.[10] | |
| Antibody Aggregation | High degree of labeling. | Reduce the molar excess of the NHS ester or the reaction time. |
| Poor antibody stability. | Optimize buffer conditions and handle the antibody gently. | |
| Low Recovery After Purification | Non-specific binding to the purification resin. | Consult the manufacturer's instructions for the purification column. |
| Antibody precipitation. | Ensure the buffer conditions are optimal for antibody solubility. |
Conclusion
The protocol described provides a robust and reproducible method for the labeling of antibodies with this compound. This technique is a cornerstone of modern bioconjugation, enabling the creation of sophisticated antibody-based reagents and therapeutics. Careful attention to reaction conditions, particularly pH and the exclusion of moisture and interfering substances, is critical for successful conjugation. The subsequent click chemistry reaction offers a highly efficient and specific means of attaching a wide variety of molecules to the propargylated antibody, opening up a vast array of possibilities for researchers in drug development and beyond.
References
- 1. Antibody–Drug Conjugate Stability Probed by Variable-Temperature Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. nbinno.com [nbinno.com]
- 4. broadpharm.com [broadpharm.com]
- 5. cedarlanelabs.com [cedarlanelabs.com]
- 6. bidmc.org [bidmc.org]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound - Creative Biolabs [creative-biolabs.com]
- 12. enovatia.com [enovatia.com]
- 13. rsc.org [rsc.org]
A Step-by-Step Guide to Protein Modification Using Propargyl-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the modification of proteins using Propargyl-PEG5-NHS ester. This bifunctional linker is a valuable tool for introducing a terminal alkyne group onto proteins, enabling their subsequent conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These application notes and protocols are designed to facilitate the seamless adoption of this technology in your research and development workflows.
This compound features an N-hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines (such as the side chain of lysine residues and the N-terminus) on the protein surface, forming a stable amide bond. The molecule also contains a five-unit polyethylene glycol (PEG) spacer, which enhances the solubility and reduces aggregation of the modified protein. The terminal propargyl group serves as a handle for the highly specific and efficient click chemistry reaction.
Experimental Protocols
This section outlines a general protocol for the labeling of a model protein, Bovine Serum Albumin (BSA), with this compound, followed by a downstream click chemistry reaction.
Protein Labeling with this compound
This protocol is optimized for labeling Bovine Serum Albumin (BSA) and can be adapted for other proteins.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-7.5 or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)[1][2][3]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][2]
-
Desalting columns (e.g., Glen Gel-Pak™) or dialysis cassettes for purification[2]
-
Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Dissolve BSA in the chosen amine-free buffer to a final concentration of 5-20 mg/mL.[2] Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.[3]
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[4] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[3]
-
Labeling Reaction: Add a calculated amount of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[3] Gently mix by pipetting and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2]
-
Quench Reaction (Optional): To stop the labeling reaction, a quenching buffer can be added to scavenge any unreacted NHS ester.
-
Purification: Separate the propargylated protein from excess reagent and byproducts using a desalting column or by dialysis against the appropriate buffer.[2]
Downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing fluorescent dye to the propargylated protein.
Materials:
-
Propargylated Protein (from the previous protocol)
-
Azide-containing reporter molecule (e.g., a fluorescent dye with an azide group)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Appropriate reaction buffer (e.g., PBS)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the propargylated protein, the azide-containing reporter molecule, and the copper-chelating ligand in the reaction buffer.
-
Initiate Click Reaction: Add freshly prepared solutions of copper(II) sulfate and the reducing agent to the reaction mixture to initiate the CuAAC reaction.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light if using a fluorescent dye.
-
Purification: Purify the final protein conjugate using a desalting column or dialysis to remove the catalyst and excess reagents.
Data Presentation
The efficiency of the protein modification can be quantified by determining the Degree of Labeling (DOL), which is the average number of this compound molecules conjugated to each protein molecule. The following table provides an example of expected DOL values for BSA labeled with a fluorescent NHS ester at different molar excess ratios.
| Molar Excess of NHS Ester to BSA | Reaction Buffer | Incubation Time & Temperature | Degree of Labeling (DOL) |
| 6.5 equivalents | 0.1 M Sodium Bicarbonate (pH 9.0) | 1 hour at Room Temperature | 1.1[2] |
| 6.5 equivalents | Phosphate Buffered Saline (PBS) | 4 hours at Room Temperature | 0.9[2] |
Characterization of Modified Proteins
Successful modification of the protein with this compound can be confirmed using various analytical techniques:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the increase in molecular weight of the protein corresponding to the addition of the Propargyl-PEG5 moiety.[5][6][7]
-
SDS-PAGE: A shift in the band of the modified protein compared to the unmodified protein can sometimes be observed, although the small size of the PEG linker may not always result in a discernible shift.
-
Click Chemistry and Detection: Successful conjugation in the downstream click chemistry step, for example with a fluorescent azide, provides indirect confirmation of the initial propargylation.
Mandatory Visualizations
Caption: Workflow for protein modification using this compound and subsequent click chemistry.
Caption: Logical relationship of components in the protein modification process.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. glenresearch.com [glenresearch.com]
- 3. broadpharm.com [broadpharm.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. researchgate.net [researchgate.net]
- 6. Native mass spectrometry analysis of conjugated HSA and BSA complexes with various flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Surface Functionalization of Nanoparticles using Propargyl-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticle surfaces is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. Propargyl-PEG5-NHS ester is a heterobifunctional linker that offers a robust method for introducing an alkyne group onto amine-bearing nanoparticle surfaces. This linker comprises three key components:
-
An N-Hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines on the nanoparticle surface to form stable amide bonds.
-
A polyethylene glycol (PEG) spacer (with 5 ethylene glycol units) that enhances the hydrophilicity of the nanoparticles, which can improve their stability in biological media and reduce non-specific protein adsorption.[1]
-
A terminal propargyl group which serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the covalent attachment of a wide range of azide-modified molecules, such as targeting ligands, therapeutic agents, or imaging probes, with high specificity and efficiency.[2][3]
These application notes provide detailed protocols for the surface functionalization of amine-presenting nanoparticles with this compound and the subsequent conjugation of an azide-containing molecule via CuAAC.
Data Presentation: Characterization of Functionalized Nanoparticles
Successful surface modification should be verified at each step. The following table summarizes key characterization techniques and presents hypothetical data for a 100 nm amine-functionalized nanoparticle undergoing surface modification.
| Characterization Technique | Amine-Functionalized Nanoparticles | Propargyl-PEG5 Functionalized Nanoparticles | Final Conjugated Nanoparticles (Post-Click Chemistry) |
| Dynamic Light Scattering (DLS) | |||
| Hydrodynamic Diameter (nm) | 100 ± 2 | 115 ± 3 | 125 ± 4 |
| Polydispersity Index (PDI) | < 0.1 | < 0.15 | < 0.2 |
| Zeta Potential (mV) | +35 ± 2 | -5 ± 1.5 | -8 ± 2 |
| X-ray Photoelectron Spectroscopy (XPS) | |||
| Elemental Composition | Presence of N (from amine) | Increased C and O (from PEG), N still present | Appearance of new N signals (from triazole and ligand) |
| Quantitative ¹H NMR (qNMR) | |||
| Ligand Density (molecules/nm²) | N/A | ~2.5 | ~2.3 |
Experimental Protocols
Part 1: Functionalization of Amine-Coated Nanoparticles with this compound
This protocol describes the reaction of the NHS ester moiety of this compound with primary amines on the surface of nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system: Dialysis membrane (e.g., 10 kDa MWCO) or size exclusion chromatography (SEC) column
-
Deionized (DI) water
Protocol:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the nanoparticle suspension is well-sonicated to avoid aggregation.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution. The NHS ester is susceptible to hydrolysis, so do not store the solution.
-
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle suspension with gentle stirring. A 20- to 50-fold molar excess of the linker relative to the estimated surface amine groups is recommended. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 2 hours at room temperature with continuous gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove unreacted this compound and quenching reagents by either:
-
Dialysis: Dialyze the nanoparticle suspension against DI water or PBS for 24-48 hours with several buffer changes.
-
Size Exclusion Chromatography (SEC): Pass the reaction mixture through an appropriate SEC column and collect the fractions containing the nanoparticles.
-
-
The purified propargyl-functionalized nanoparticles can be stored at 4°C for future use.
-
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargyl-Functionalized Nanoparticles
This protocol details the "click" reaction between the propargyl groups on the nanoparticle surface and an azide-containing molecule.
Materials:
-
Propargyl-functionalized nanoparticles (from Part 1)
-
Azide-containing molecule of interest (e.g., targeting ligand, drug, fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, or Bathocuproinedisulfonic acid disodium salt - BCDSA)[2]
-
Degassed DI water or PBS
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in DI water), sodium ascorbate (e.g., 100 mM in DI water, freshly prepared), and the stabilizing ligand (e.g., 50 mM THPTA in DI water).
-
Dissolve the azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
-
Click Reaction Setup:
-
In a reaction vessel, disperse the propargyl-functionalized nanoparticles in degassed DI water or PBS.
-
Add the azide-containing molecule to the nanoparticle suspension. A 5- to 10-fold molar excess relative to the estimated surface propargyl groups is a good starting point.
-
In a separate tube, premix the CuSO₄ and the stabilizing ligand. A 1:5 molar ratio of CuSO₄ to ligand is often used.[4]
-
Add the CuSO₄/ligand complex to the nanoparticle mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be in the millimolar range (e.g., 1-5 mM).[4][5]
-
-
Reaction Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification:
-
Purify the final conjugated nanoparticles using dialysis or SEC as described in Part 1, Step 5, to remove the copper catalyst, excess reagents, and byproducts.
-
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle surface functionalization.
Caption: Nanoparticle-mediated drug delivery targeting the Keap1-Nrf2 pathway.
References
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Creating Potent Antibody-Drug Conjugates with Propargyl-PEG5-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker technology connecting the antibody and the payload is critical to the success of an ADC, influencing its stability, pharmacokinetics, and efficacy. Propargyl-PEG5-NHS ester is a versatile bifunctional linker designed for the development of advanced ADCs.[1]
This linker features two key reactive groups: an N-Hydroxysuccinimide (NHS) ester and a propargyl group. The NHS ester reacts efficiently with primary amines, such as the side chains of lysine residues on an antibody, to form stable amide bonds.[1] The terminal propargyl group enables the covalent attachment of an azide-containing drug payload via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2]
The integrated polyethylene glycol (PEG) spacer, consisting of five units, is a key feature of this linker. The hydrophilic PEG chain enhances the aqueous solubility of the entire ADC, which is crucial for formulation and administration, and can help prevent aggregation.[1][3][] Furthermore, PEGylation can shield the ADC from proteolytic degradation and reduce its immunogenicity, potentially extending its circulation half-life and improving the therapeutic window.[1][3]
These application notes provide detailed protocols for the synthesis and characterization of ADCs using this compound, from antibody modification to in vitro cytotoxicity assessment.
Data Presentation: Key Performance Metrics
The following tables summarize typical quantitative data obtained during the development of ADCs using propargyl-PEG linkers. The precise values will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Method | Typical Result | Reference |
| Molar Ratio (Linker:Antibody) | - | 5:1 to 20:1 | [5] |
| Linker Conjugation Efficiency | HIC-HPLC, SEC-MS | >90% | [6] |
| Molar Ratio (Payload:Antibody-Linker) | - | 2:1 to 5:1 | [7] |
| Final Average DAR | HIC-HPLC, RP-HPLC, SEC-MS | 2 - 4 | [6][8][9] |
| Percentage of Unconjugated Antibody | HIC-HPLC, RP-HPLC | < 5% | [8] |
Table 2: In Vitro Cytotoxicity Data (Example)
Payload: Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor. Cell Line: HER2-positive cancer cell line (e.g., SK-BR-3) ADC: Anti-HER2 Antibody conjugated to MMAE via Propargyl-PEG5 linker
| Treatment Group | Assay | IC50 Value | Reference |
| ADC (Anti-HER2-PEG-MMAE) | MTT / XTT Assay | 1 - 10 ng/mL | [10][11][12] |
| Unconjugated Antibody | MTT / XTT Assay | > 1000 ng/mL | [10] |
| Free MMAE Payload | MTT / XTT Assay | < 1 ng/mL | [13] |
| Isotype Control ADC | MTT / XTT Assay | > 1000 ng/mL | [11] |
Experimental Protocols & Methodologies
Workflow Overview
The creation of an ADC using this compound is a two-step process. First, the linker is attached to the antibody. Second, the azide-modified cytotoxic payload is "clicked" onto the antibody-linker conjugate.
Caption: General workflow for ADC synthesis and characterization.
Protocol 1: Antibody-Linker Conjugation
This protocol describes the attachment of this compound to lysine residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a buffer free of primary amines (e.g., PBS, pH 7.2-7.4).
-
This compound (store desiccated at -20°C).
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system: Size-Exclusion Chromatography (SEC) columns (e.g., Zeba™ Spin Desalting Columns) or a tangential flow filtration (TFF) system.
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine), exchange it into PBS pH 7.4 using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in cold Reaction Buffer.[5]
-
-
Linker Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh 10 mg/mL stock solution of the linker in anhydrous DMSO.[5]
-
-
Conjugation Reaction:
-
Calculate the required volume of the linker stock solution to achieve a desired molar excess (e.g., 10-fold molar excess of linker to antibody).
-
Add the calculated volume of the linker solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice, protected from light.[5]
-
-
Quenching:
-
Purification:
-
Remove excess linker and quenching reagent by SEC (for small scale) or TFF (for larger scale).
-
The purified antibody-propargyl conjugate is now ready for the click reaction.
-
Protocol 2: Payload Conjugation via CuAAC (Click Chemistry)
This protocol describes the attachment of an azide-modified cytotoxic drug to the propargyl-modified antibody.
Materials:
-
Purified antibody-propargyl conjugate.
-
Azide-modified cytotoxic payload.
-
Copper(II) sulfate (CuSO4).
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA).
-
Reducing agent: Sodium ascorbate.
-
DMSO or other appropriate solvent for the payload.
-
Purification system (SEC or TFF).
Procedure:
-
Reagent Preparation:
-
Catalyst Preparation:
-
In a separate tube, mix CuSO4 and the THPTA ligand in a 1:2 molar ratio. Let it stand for a few minutes to form the copper(I) complex.[7]
-
-
Click Reaction:
-
In a reaction tube, combine the antibody-propargyl conjugate with the azide-payload. A molar ratio of 1:4 to 1:10 (antibody:payload) is a common starting point.[7]
-
Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.[7]
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.[7]
-
-
Final Purification:
-
Purify the final ADC using SEC or TFF to remove unreacted payload and reaction components.
-
The purified ADC should be stored under appropriate conditions (e.g., at 4°C or frozen at -80°C).
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules per antibody (DAR) is a critical quality attribute. Reversed-phase or hydrophobic interaction chromatography (RP-HPLC or HIC-HPLC) coupled with mass spectrometry (MS) are common methods.[8][9]
Method Overview (using RP-HPLC):
-
The ADC is typically reduced with a reagent like dithiothreitol (DTT) to separate the light and heavy chains.[9]
-
The reduced sample is injected onto an RP-HPLC column. Species with different numbers of conjugated drugs will have different retention times due to changes in hydrophobicity.
-
The peak area for each species (e.g., light chain with 0 or 1 drug, heavy chain with 0, 1, 2, or 3 drugs) is integrated.[9]
-
The average DAR is calculated using the weighted average of the peak areas and the number of drugs corresponding to each peak.[14]
Formula for DAR Calculation: DAR = [Σ(Peak Area of Drug-loaded Species * Number of Drugs)] / [Σ(Peak Area of all Antibody Species)]
Alternatively, intact mass analysis of the deglycosylated ADC by LC-MS can provide the distribution of drug-loaded species and the average DAR.[6][8]
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after exposure to the ADC.[10][12]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADC, unconjugated antibody, and free cytotoxic payload.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[15]
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.
-
Incubate for a period relevant to the drug's mechanism of action (e.g., 72-120 hours).[12]
-
-
MTT Addition:
-
Solubilization:
-
Absorbance Reading:
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the viability against the logarithm of the concentration and determine the IC50 value using a sigmoidal dose-response curve fit.[12]
-
Mechanism of Action & Signaling Pathway Visualization
The signaling pathway affected by the ADC is determined by the cytotoxic payload. A common payload is MMAE, which inhibits cell division by disrupting microtubule dynamics.
Caption: Mechanism of action for an ADC with an MMAE payload.
This pathway illustrates how the ADC delivers the MMAE payload specifically to cancer cells, leading to cell cycle arrest and apoptosis. The specificity is conferred by the antibody, while the cell-killing effect is executed by the potent microtubulin inhibitor.
References
- 1. nbinno.com [nbinno.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. lcms.cz [lcms.cz]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Conjugating Propargyl-PEG5-NHS Ester to Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of Propargyl-PEG5-NHS ester to amine-modified oligonucleotides. This procedure is a cornerstone for the synthesis of custom-modified oligonucleotides used in a variety of applications, including diagnostics, therapeutics, and advanced molecular biology research. The N-hydroxysuccinimide (NHS) ester chemistry is a well-established and efficient method for forming a stable amide bond between the NHS ester and a primary amine on the oligonucleotide.[1][2] The inclusion of a polyethylene glycol (PEG) spacer, in this case, a 5-unit PEG, enhances the solubility and reduces steric hindrance of the conjugated molecule. The terminal propargyl group allows for subsequent "click" chemistry reactions, enabling the attachment of a wide range of reporter molecules, affinity tags, or other functional groups.
Core Principles of the Reaction
The conjugation reaction involves the nucleophilic attack of the primary amine on the amine-modified oligonucleotide on the carbonyl carbon of the NHS ester.[2] This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[1][2] The reaction is typically carried out in a slightly alkaline buffer to ensure the primary amine is deprotonated and thus more nucleophilic.[1][3] However, the pH must be carefully controlled, as higher pH values can accelerate the hydrolysis of the NHS ester, reducing the conjugation efficiency.[1][3]
Experimental Workflow
The overall experimental workflow for the conjugation of this compound to an amine-modified oligonucleotide is depicted in the following diagram.
Caption: Experimental workflow for conjugating this compound to amine-modified oligonucleotides.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the conjugation reaction. These values are starting points and may require optimization depending on the specific oligonucleotide sequence and desired purity.
| Parameter | Recommended Range | Notes |
| Oligonucleotide Concentration | 0.3 - 1.0 mM[4] | Higher concentrations can improve reaction efficiency. |
| This compound | 5-20 molar excess[5] | A higher excess can drive the reaction to completion but may require more extensive purification. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.091 M Sodium Borate[3][4] | Avoid buffers containing primary amines (e.g., Tris) as they will compete with the reaction.[5] |
| Reaction pH | 8.3 - 9.0[1][3][6] | A pH of 8.3-8.5 is often optimal to balance amine reactivity and NHS ester stability.[3] |
| Reaction Temperature | Room Temperature (20-25°C)[4] | Some protocols suggest incubation at 4°C to slow hydrolysis, though this may not always improve efficiency.[7] |
| Reaction Time | 30 minutes - 2 hours[4] | Reaction progress can be monitored by HPLC. Overnight reactions are also possible.[6] |
| Quenching Agent (Optional) | Tris buffer or glycine | Can be added to stop the reaction by consuming excess NHS ester. |
Detailed Experimental Protocol
Materials and Reagents:
-
Amine-modified oligonucleotide
-
This compound
-
0.1 M Sodium Bicarbonate buffer (pH 8.5) or 0.091 M Sodium Borate buffer (pH 8.5)[4][8]
-
Nuclease-free water
-
Purification columns (e.g., desalting columns, HPLC columns)[9][10]
-
Analytical instruments (e.g., HPLC, Mass Spectrometer)[11]
Procedure:
-
Preparation of Amine-Modified Oligonucleotide Solution:
-
Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration that will provide a 5-20 fold molar excess when added to the oligonucleotide solution.[2][5]
-
Note: NHS esters are moisture-sensitive and will hydrolyze in the presence of water.[1][5] It is crucial to use anhydrous DMSO and to prepare this solution fresh.
-
-
Conjugation Reaction:
-
Purification of the Conjugated Oligonucleotide:
-
Following the incubation, the reaction mixture can be purified to remove excess this compound and the NHS byproduct.
-
Desalting: For many applications, a simple desalting step using a size-exclusion column (e.g., Glen Gel-Pak™) can be sufficient to remove small molecule impurities.[2][9]
-
High-Performance Liquid Chromatography (HPLC): For higher purity, reverse-phase HPLC (RP-HPLC) or ion-exchange HPLC (IE-HPLC) is recommended.[4][9][10] RP-HPLC is particularly effective for purifying oligonucleotides with hydrophobic modifications.[9][12]
-
-
Characterization of the Conjugated Oligonucleotide:
-
The success of the conjugation and the purity of the final product should be verified.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method to confirm the identity and purity of the conjugated oligonucleotide by determining its molecular weight.[11][13]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE can be used to visualize the shift in molecular weight between the unconjugated and conjugated oligonucleotide.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester | Use anhydrous DMSO. Prepare NHS ester solution immediately before use.[5] |
| Suboptimal pH | Ensure the reaction buffer is at the correct pH (8.3-9.0).[3][6] | |
| Competing nucleophiles | Avoid buffers containing primary amines (e.g., Tris).[5] Ensure the amine-modified oligo is not in an ammonium salt form.[2] | |
| Insufficient excess of NHS ester | Increase the molar excess of the this compound.[2] | |
| Multiple Peaks in HPLC | Incomplete reaction | Increase reaction time or molar excess of NHS ester. |
| Degradation of oligonucleotide | Handle oligonucleotides with care, use nuclease-free water and reagents. | |
| Hydrolyzed NHS ester | Ensure proper storage and handling of the NHS ester. |
Conclusion
This protocol provides a robust framework for the successful conjugation of this compound to amine-modified oligonucleotides. Adherence to the recommended conditions, particularly regarding the handling of the moisture-sensitive NHS ester and the maintenance of the correct pH, is critical for achieving high conjugation efficiency. The subsequent purification and characterization steps are essential to ensure the quality and purity of the final product for downstream applications. Optimization of the reaction conditions may be necessary for specific oligonucleotide sequences and scales.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Protocol for DNA Modification — Center on Probes for Molecular Mechanotechnology [mechanotechnology.org]
- 5. broadpharm.com [broadpharm.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 9. Oligonucleotide Purification [sigmaaldrich.com]
- 10. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Efficient Propargyl-PEG5-NHS Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient labeling of biomolecules using Propargyl-PEG5-NHS ester. This reagent is a valuable tool for introducing a terminal alkyne group onto proteins, antibodies, and other amine-containing molecules, enabling subsequent modification through click chemistry. The protocols and data presented herein are designed to ensure high-yield, specific, and reproducible labeling for applications in drug development, diagnostics, and fundamental research.
Introduction
This compound is a chemical modification reagent that contains three key functional components:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (such as the side chain of lysine residues or the N-terminus of proteins) to form stable amide bonds.[1][2]
-
A polyethylene glycol (PEG) spacer (PEG5), which is a hydrophilic chain that increases the solubility of the labeled molecule and can reduce steric hindrance.[3][4]
-
A propargyl group , which is a terminal alkyne that can be used for subsequent covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[3][4][5]
This combination of features makes this compound a versatile tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the preparation of labeled probes for imaging and diagnostic assays.[3][5]
Reaction Conditions for Efficient Labeling
The efficiency of labeling with this compound is critically dependent on several reaction parameters. The following tables summarize the key conditions for achieving optimal labeling results.
Table 1: Key Reaction Parameters for this compound Labeling
| Parameter | Recommended Range | Optimal | Notes |
| pH | 7.2 - 9.0[1][6][7][8] | 8.3 - 8.5[8][9][10] | The reaction is strongly pH-dependent. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated, reducing labeling efficiency.[7][8][9][10] |
| Temperature | 4°C - Room Temperature (20-25°C)[6][7][11] | Room Temperature | Lower temperatures (4°C) can minimize hydrolysis of the NHS ester but may require longer incubation times.[7] Room temperature reactions are typically faster.[9][10] |
| Reaction Time | 30 minutes - Overnight[6] | 30 - 60 minutes at Room Temperature; 2 hours to overnight at 4°C[9][10][12][13] | The optimal time depends on the reactivity of the biomolecule, temperature, and desired degree of labeling. |
| Buffer Composition | Phosphate, Bicarbonate, Borate, HEPES[1][11][8] | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate[8][9][10] | Crucially, avoid buffers containing primary amines , such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1][7][11][8][12] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF[11][8][9][10][12] | High-quality, amine-free DMF or anhydrous DMSO[8][9][10] | This compound may have limited aqueous solubility and should be dissolved in a minimal amount of organic solvent before addition to the reaction.[11][8] The final concentration of the organic solvent should typically not exceed 10%.[12][13] |
Table 2: Molar Excess of this compound
The molar ratio of this compound to the biomolecule will determine the degree of labeling. The optimal ratio should be determined empirically for each specific application.
| Molar Excess (NHS Ester : Biomolecule) | Typical Application | Expected Outcome |
| 1 - 5 fold | Low to moderate labeling | Introduction of a few propargyl groups per molecule. |
| 5 - 20 fold | General protein labeling (e.g., antibodies)[12][13] | A typical starting point for achieving a good balance of labeling efficiency and protein function. For antibodies, a 20-fold excess often results in 4-6 labels per antibody.[13] |
| 20 - 50 fold | High-density labeling[14] | May be necessary for less reactive proteins or when a high degree of modification is required. Caution is advised as excessive labeling can lead to protein aggregation or loss of function.[6] |
Experimental Protocols
The following are generalized protocols for labeling proteins with this compound. It is recommended to optimize the conditions for each specific application.
Materials
-
This compound
-
Protein of interest in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column, dialysis equipment, or spin filtration device for purification
Protocol for Protein Labeling
-
Buffer Preparation : Prepare a 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer and adjust the pH to 8.3.[8]
-
Protein Solution Preparation : Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[9][10] If the protein is already in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or buffer exchange chromatography.[12]
-
This compound Solution Preparation : Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF.[8][12] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[12]
-
Labeling Reaction : Add the calculated amount of the dissolved this compound solution to the protein solution. A 20-fold molar excess is a common starting point for antibody labeling.[12][13] The volume of the organic solvent should not exceed 10% of the total reaction volume.[12][13]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C with gentle stirring.[12][14][13]
-
Quenching (Optional) : Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[14] Incubate for an additional 15-30 minutes. This will consume any unreacted NHS ester.
-
Purification : Remove the excess unreacted this compound and byproducts (e.g., N-hydroxysuccinimide) by size-exclusion chromatography, dialysis, or spin filtration.[9][10][12]
Visualizations
Experimental Workflow for this compound Labeling
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound, 1393330-40-9 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. neb.com [neb.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. axispharm.com [axispharm.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein Immobilization using Propargyl-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable immobilization of proteins on various surfaces is a cornerstone of numerous biotechnological applications, including biosensors, immunoassays, proteomics, and the development of targeted drug delivery systems. Propargyl-PEG5-NHS ester is a heterobifunctional linker that offers a robust and versatile solution for covalent protein immobilization. This linker features an N-hydroxysuccinimide (NHS) ester group for reaction with primary amines on proteins and a terminal propargyl group for efficient "click" chemistry conjugation to azide-functionalized surfaces.[1][2] The polyethylene glycol (PEG) spacer enhances the water solubility of the protein-linker conjugate and minimizes non-specific binding to the surface.[2][3]
This document provides detailed application notes and experimental protocols for the use of this compound in a two-step protein immobilization strategy. This method allows for the controlled, oriented, and stable attachment of proteins while preserving their biological activity.
Principle of the Method
The immobilization process involves two key steps:
-
Protein Modification: The NHS ester terminus of the this compound reacts with primary amine groups (e.g., the ε-amine of lysine residues or the N-terminal α-amine) on the protein to form a stable amide bond.[2][4] This reaction results in a "propargyl-activated" protein.
-
Surface Immobilization via Click Chemistry: The propargyl-activated protein is then covalently attached to an azide-functionalized surface through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and specific type of "click chemistry".[5][6] This reaction forms a stable triazole linkage, securely immobilizing the protein.[3]
Experimental Data
The following tables summarize representative quantitative data for the modification and immobilization of a model protein (e.g., Bovine Serum Albumin, BSA) using this compound.
Table 1: Protein Modification with this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 2 mg/mL | 5 mg/mL | 10 mg/mL |
| Molar Ratio (Linker:Protein) | 10:1 | 20:1 | 40:1 |
| Reaction Buffer | PBS, pH 7.4 | PBS, pH 8.0 | Borate Buffer, pH 8.5 |
| Reaction Time | 1 hour | 2 hours | 4 hours |
| Reaction Temperature | Room Temperature | Room Temperature | 4°C |
| Degree of Labeling (moles linker/mole protein) | 1.5 ± 0.2 | 3.1 ± 0.4 | 5.8 ± 0.6 |
Table 2: Immobilization of Propargyl-Activated Protein on Azide-Functionalized Surface
| Parameter | Condition A | Condition B | Condition C |
| Surface Type | Azide-functionalized glass slide | Azide-functionalized gold surface | Azide-functionalized magnetic beads |
| Propargyl-Protein Concentration | 0.1 mg/mL | 0.5 mg/mL | 1.0 mg/mL |
| Immobilization Buffer | PBS, pH 7.4 with CuSO4, TBTA, and Sodium Ascorbate | PBS, pH 7.4 with CuSO4, TBTA, and Sodium Ascorbate | PBS, pH 7.4 with CuSO4, TBTA, and Sodium Ascorbate |
| Immobilization Time | 2 hours | 4 hours | 12 hours |
| Immobilization Temperature | Room Temperature | Room Temperature | 4°C |
| Immobilized Protein Surface Density (ng/mm²) | 1.2 ± 0.1 | 2.5 ± 0.3 | 3.8 ± 0.4 |
| Immobilized Protein Activity Retention | > 90% | > 90% | > 85% |
Experimental Protocols
Part 1: Modification of Protein with this compound
This protocol describes the modification of a protein with this compound to introduce a terminal alkyne group.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 50 mM Borate Buffer, pH 8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).[4]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]
-
Reaction: Add a 10- to 40-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 10-20 mM Tris or glycine to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization (Optional): The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry, which will show an increase in mass corresponding to the number of attached linkers.
Part 2: Immobilization of Propargyl-Modified Protein onto an Azide-Functionalized Surface
This protocol details the immobilization of the propargyl-activated protein onto an azide-functionalized surface via CuAAC click chemistry.
Materials:
-
Propargyl-modified protein (from Part 1)
-
Azide-functionalized surface (e.g., glass slide, gold chip, magnetic beads)
-
Immobilization Buffer: PBS, pH 7.4
-
Copper(II) sulfate (CuSO4) solution (10 mM in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) solution (10 mM in DMSO)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
Procedure:
-
Prepare the Click Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture. The volumes can be scaled as needed.
-
Propargyl-modified protein solution (0.1 - 1.0 mg/mL in Immobilization Buffer)
-
Add CuSO4 solution to a final concentration of 100 µM.
-
Add TBTA solution to a final concentration of 500 µM.
-
Add freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
-
Surface Incubation: Apply the click reaction mixture to the azide-functionalized surface.
-
For slides or chips, cover the surface with the solution.
-
For beads, resuspend the beads in the solution.
-
-
Incubation: Incubate for 2-12 hours at room temperature with gentle agitation to ensure uniform coverage.
-
Washing: After incubation, thoroughly wash the surface to remove any non-covalently bound protein and reaction components. Wash sequentially with:
-
Immobilization Buffer containing 0.1% Tween 20
-
Immobilization Buffer
-
Deionized water
-
-
Drying and Storage: Gently dry the surface under a stream of nitrogen and store under appropriate conditions to maintain protein stability.
Visualizations
Caption: Experimental workflow for protein immobilization.
Caption: Reaction scheme for protein immobilization.
References
- 1. Integrating click chemistry into protein expression for efficient preparation of immobilized protein bio-surface with enhanced stability and reproducibility in affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tethering polypeptides through bifunctional PEG cross-linking agents to probe protein function: application to ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. The immobilization of proteins on biodegradable polymer fibers via click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing Hydrolysis of Propargyl-PEG5-NHS Ester: A Technical Guide
Propargyl-PEG5-NHS ester is a valuable reagent for bioconjugation, enabling the attachment of a terminal alkyne to primary amine-containing molecules through a stable amide bond. However, the N-hydroxysuccinimide (NHS) ester functional group is susceptible to hydrolysis in aqueous solutions, which can significantly reduce conjugation efficiency. This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols to minimize the hydrolysis of this compound and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical crosslinker with a propargyl group on one end and an amine-reactive NHS ester on the other, connected by a 5-unit polyethylene glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines (e.g., on lysine residues of proteins) to form a stable amide bond.[3] The propargyl group can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules.[4][1] The hydrophilic PEG spacer enhances solubility in aqueous media.[4][2]
Q2: What is NHS ester hydrolysis and why is it a problem?
NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid.[3][5] This is the primary competing reaction during conjugation and, if it occurs, the this compound can no longer react with the target amine.[3][5] This leads to lower yields of the desired conjugate and can complicate downstream applications.[5][6]
Q3: What are the main factors that cause hydrolysis of this compound?
The primary factors influencing the rate of NHS ester hydrolysis are:
-
pH: The rate of hydrolysis significantly increases with increasing pH.[3][5][7][8] While the reaction with amines is also favored at a slightly basic pH (7.2-8.5), higher pH values within this range will accelerate hydrolysis.[3][5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[5]
-
Aqueous Environment: Prolonged exposure to water or moisture will lead to hydrolysis.[9][10] NHS esters are moisture-sensitive.[11]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[3][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of this compound. The reagent may have hydrolyzed before or during the reaction. | 1. Use fresh reagent: Ensure the solid this compound has been stored properly at -20°C in a desiccated environment.[1][13] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[11] 2. Prepare stock solutions immediately before use: Dissolve the NHS ester in a dry, water-miscible organic solvent like anhydrous DMSO or DMF right before adding it to the reaction.[11][14][15] Do not store aqueous solutions of the reagent.[7][15] 3. Optimize pH: Maintain the reaction pH between 7.2 and 8.0 for a good balance between amine reactivity and NHS ester stability. The optimal pH for many NHS ester reactions is around 8.3-8.5, but hydrolysis is faster at this pH.[7] 4. Control temperature: Perform the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours to slow down hydrolysis.[11] |
| Incorrect buffer. The buffer may contain primary amines that compete with the target molecule. | Use a non-amine buffer: Switch to a buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer at the appropriate pH.[3] | |
| Low concentration of reactants. If the concentration of the amine-containing molecule is too low, the competing hydrolysis reaction may dominate. | Increase reactant concentration: If possible, increase the concentration of your target molecule to favor the conjugation reaction over hydrolysis.[5] |
Quantitative Data: NHS Ester Stability
The stability of an NHS ester is highly dependent on pH and temperature. The half-life (the time it takes for 50% of the reagent to hydrolyze) is a useful measure of its stability.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[3][5][8][16] |
| 8.6 | 4°C | 10 minutes[3][5][8][16] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent to minimize hydrolysis prior to its use in a conjugation reaction.
Materials:
-
This compound (solid)
-
Anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11][17]
-
Weigh the desired amount of the NHS ester in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mg/mL or a specific molarity). It is recommended to use a water-miscible organic solvent.[3]
-
Vortex the tube until the solid is completely dissolved.
-
Crucially, prepare this stock solution immediately before use. [12][15] Do not store the stock solution, especially in aqueous or non-anhydrous solvents, as the NHS ester will hydrolyze.[7][15]
Protocol 2: General Procedure for Conjugation to a Primary Amine-Containing Molecule
Objective: To covalently attach this compound to a protein or other molecule containing primary amines.
Materials:
-
Amine-containing molecule (e.g., protein) in a suitable buffer
-
Freshly prepared this compound stock solution (from Protocol 1)
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS) pH 7.2-7.5, HEPES buffer, or borate buffer.[3]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Exchange: Ensure your amine-containing molecule is in the appropriate Reaction Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Reaction Setup: Add the freshly prepared this compound stock solution to the solution of your amine-containing molecule. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the amine. The final concentration of the organic solvent (DMSO or DMF) should ideally be less than 10% of the total reaction volume to avoid denaturation of proteins.
-
Incubation: Incubate the reaction mixture. Typical reaction times are 30-60 minutes at room temperature or 2-4 hours at 4°C.[11] Longer incubation at a lower temperature can help to minimize hydrolysis.
-
Quenching (Optional): To stop the reaction, you can add a small amount of Quenching Buffer to a final concentration of 20-50 mM. This will react with any remaining NHS ester.
-
Purification: Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct from the conjugated product using a suitable purification method, such as size-exclusion chromatography (desalting column).
Visualizations
Caption: Competing reaction pathways for this compound in solution.
Caption: Recommended experimental workflow for using this compound.
References
- 1. This compound, 1393330-40-9 | BroadPharm [broadpharm.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. N-Hydroxysuccinimide active ester [schem.jp]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 15. biotium.com [biotium.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Propargyl-PEG5-NHS Ester Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction of Propargyl-PEG5-NHS ester with primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH for the reaction is a balance between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester. The recommended pH range is typically between 7.2 and 9.0.[1][2] For most applications, a pH of 8.3 to 8.5 is considered optimal for achieving high coupling efficiency.[3][4][5]
Q2: Why is pH so critical for this reaction?
The pH of the reaction buffer directly influences two competing processes:
-
Amine Reactivity: The reactive form of the primary amine is the deprotonated state (-NH2), which acts as a nucleophile. At a pH below the pKa of the amine (around 10.5 for the lysine side chain), the amine is mostly protonated (-NH3+) and therefore unreactive.[5] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the coupling reaction.[5][6]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the ester inactive. The rate of this hydrolysis reaction increases significantly with higher pH.[1][3][5][7]
Therefore, the ideal pH is a compromise that keeps the amine sufficiently nucleophilic while limiting the premature degradation of the NHS ester.
Q3: Which buffers are recommended for the this compound reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[1][3][8] Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
Sodium phosphate buffer
-
HEPES buffer
-
Borate buffer
Always ensure the buffer pH is adjusted to your target range (typically 8.3-8.5) immediately before use.[1][5]
Q4: What is the stability of this compound in aqueous solutions?
The stability of the NHS ester is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis increases, and the half-life of the NHS ester decreases.
Troubleshooting Guide
Issue: Low or no labeling efficiency with this compound.
This is a common issue that can often be resolved by systematically evaluating the reaction conditions.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is typically 7.2-8.5.[8] At lower pH, the primary amines on your molecule are protonated and less reactive.[5] At higher pH, the NHS ester hydrolyzes rapidly.[5][7] |
| Incompatible Buffer | Ensure you are not using a buffer containing primary amines, such as Tris or glycine.[1][8] These will compete with your target molecule for the NHS ester. Buffer exchange your sample into a recommended amine-free buffer like PBS or sodium bicarbonate. |
| NHS Ester Hydrolysis | Prepare the this compound solution immediately before use.[5] If the ester is dissolved in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous to prevent premature hydrolysis.[3][9] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[8] |
| Low Reactant Concentration | Low concentrations of your target molecule can lead to less efficient labeling due to the competing hydrolysis reaction.[1] If possible, increase the concentration of your protein or other amine-containing molecule. A concentration of at least 2 mg/mL is often recommended for proteins.[8] |
| Poor Amine Accessibility | The primary amines on your target molecule may be sterically hindered or buried within the molecule's structure. Consider denaturing proteins if the native structure is not required for your downstream application. |
Quantitative Data: pH and NHS Ester Stability
The rate of NHS ester hydrolysis is a critical factor in optimizing your reaction. The following table summarizes the effect of pH on the half-life of a typical NHS ester.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][7] |
| 7.0 | Ambient | ~7 hours[10] |
| 8.6 | 4 | 10 minutes[1][7] |
| 9.0 | Ambient | Minutes[10] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer. The recommended protein concentration is 1-10 mg/mL.[5]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.[5]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[5]
-
Purification: Remove the excess, unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[5]
Visualizing the Effect of pH
The following diagram illustrates the critical balance between the desired reaction with the primary amine and the competing hydrolysis of the NHS ester, both of which are influenced by pH.
Caption: Logical flow of pH's influence on reaction pathways.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. neb.com [neb.com]
- 5. benchchem.com [benchchem.com]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Troubleshooting Propargyl-PEG5-NHS Ester Labeling
Welcome to the technical support center for Propargyl-PEG5-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: My labeling efficiency with this compound is very low. What are the common causes?
Low labeling efficiency is a frequent issue in bioconjugation and can be attributed to several factors related to reaction conditions, buffer composition, reagent quality, and the properties of the target molecule. The most common culprits include:
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The ideal pH range is typically 7.2-8.5.[1] At a lower pH, the primary amines on the target molecule are protonated and thus poor nucleophiles, leading to a decreased reaction rate.[1]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction with water that renders the reagent inactive. The rate of hydrolysis increases significantly at higher pH values.[1][2]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[1]
-
Poor Reagent Quality: this compound is moisture-sensitive. Improper storage or handling can lead to hydrolysis and a loss of reactivity. It is crucial to store the reagent desiccated at -20°C and allow it to equilibrate to room temperature before opening to prevent condensation.[3]
-
Low Reactant Concentration: Low concentrations of the target protein or an insufficient molar excess of the NHS ester can lead to less efficient labeling due to the competing hydrolysis reaction.[1]
-
Inaccessible Amine Groups: The primary amines (N-terminus and lysine residues) on the surface of the protein must be accessible for the reaction to occur. Steric hindrance can prevent efficient labeling.
Q2: What is the optimal pH for my labeling reaction?
The optimal pH for NHS ester coupling is a balance between maximizing the availability of reactive (deprotonated) primary amines and minimizing the rate of NHS ester hydrolysis. For most protein labeling applications, a pH range of 8.3-8.5 is recommended.[2][4][5]
Q3: Can I use phosphate-buffered saline (PBS) for my reaction?
Yes, phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a suitable amine-free buffer for NHS ester labeling reactions. However, reactions in PBS at this pH may be slower, requiring longer incubation times. For more efficient labeling, using a buffer with a pH closer to 8.3, such as 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, is often recommended.[1][6]
Q4: How should I prepare and store my this compound?
To ensure maximum reactivity, follow these guidelines for preparation and storage:
-
Storage: Store the solid this compound at -20°C in a desiccated container.[3]
-
Preparation: Allow the vial to warm to room temperature before opening to prevent moisture condensation.[3] Prepare stock solutions immediately before use by dissolving the ester in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][4] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[4] A stock solution in anhydrous DMF can be stored for 1-2 months at -20°C.[4]
Q5: My protein precipitates after labeling. What can I do?
Protein precipitation after labeling can be caused by over-labeling or the attachment of hydrophobic molecules. To address this:
-
Reduce the Molar Excess: Decrease the molar ratio of the this compound to your protein in the reaction to lower the degree of labeling.[1]
-
Optimize Reaction Time: Shorten the incubation period to limit the extent of the labeling reaction.[1]
-
Use a More Hydrophilic Linker: While this compound already contains a hydrophilic PEG spacer, if precipitation persists and the application allows, consider a linker with a longer PEG chain.
Troubleshooting Guides
Low Labeling Efficiency
If you are experiencing low labeling efficiency, use the following guide to identify and resolve the issue.
Caption: A logical workflow for troubleshooting low labeling efficiency.
Data Presentation
Table 1: Effect of pH on NHS Ester Stability
The stability of the NHS ester is critically dependent on the pH of the reaction buffer. As the pH increases, the rate of hydrolysis accelerates, reducing the half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 125 minutes |
| (Data compiled from multiple sources)[2][3] |
Table 2: Comparison of Amidation vs. Hydrolysis Reaction Rates
While the rate of hydrolysis increases with pH, the desired amidation reaction rate increases more significantly, leading to a higher yield at the optimal pH.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
| (Data from a study on a porphyrin-NHS ester)[2] |
Table 3: Recommended Molar Excess of this compound
The optimal molar excess of the NHS ester depends on the concentration of the target protein. More dilute protein solutions generally require a higher molar excess to achieve a sufficient degree of labeling.
| Protein Concentration | Recommended Starting Molar Excess (Ester:Protein) | Rationale |
| > 5 mg/mL | 5-10 fold | Higher protein concentration leads to more efficient labeling. |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling. |
| < 1 mg/mL | 20-50 fold | Higher excess is needed to compensate for slower reaction kinetics. |
| (Data compiled from multiple sources)[1][7] |
Table 4: Effect of Temperature on Reaction Time
The reaction temperature affects both the rate of the labeling reaction and the rate of NHS ester hydrolysis.
| Temperature | Recommended Incubation Time | Considerations |
| Room Temperature | 0.5 - 4 hours | Faster reaction rate, but also a higher rate of hydrolysis. |
| 4°C | Overnight (12-16 hours) | Slower reaction rate, but significantly minimizes the competing hydrolysis reaction. |
| (Data compiled from multiple sources)[1][3] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and desired degree of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer. The recommended protein concentration is 1-10 mg/mL.[4]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Calculate Molar Excess: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess (refer to Table 3). A 10- to 20-fold molar excess is a good starting point for a protein concentration of 1-5 mg/mL.[1]
-
Labeling Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will react with any excess NHS ester.
-
Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
Caption: A general experimental workflow for protein labeling.
Visualizing the Chemistry
The this compound facilitates a two-step bioconjugation process. First, the NHS ester reacts with primary amines on the target molecule. The incorporated propargyl group can then be used in a subsequent click chemistry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. glenresearch.com [glenresearch.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: Post-Reaction Purification of Propargyl-PEG5-NHS Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the removal of excess Propargyl-PEG5-NHS ester following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my reaction?
A1: Residual this compound can lead to several downstream complications. The highly reactive N-hydroxysuccinimide (NHS) ester can react with primary amines in subsequent analytical steps or biological assays, leading to inaccurate results or reduced efficacy of your final product.[1] Furthermore, the unreacted PEG linker can interfere with purification and characterization techniques.
Q2: What should I do with the unreacted NHS ester before purification?
A2: Before proceeding with purification, it is essential to "quench" the reaction to deactivate any remaining NHS ester. This is achieved by adding a small molecule containing a primary amine. Common quenching agents include Tris, glycine, hydroxylamine, or ethanolamine.[2][3] This step prevents the NHS ester from reacting with your purification matrix or other components.
Q3: What are the most common methods for removing excess this compound?
A3: The most prevalent and effective methods for purifying your conjugated product from unreacted this compound are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). The choice of method depends on the size of your target molecule, the scale of your reaction, and the required purity.
Q4: How do I choose the best purification method for my experiment?
A4: The selection of a suitable purification method depends on the molecular weight of your conjugated molecule.
-
Size Exclusion Chromatography (SEC): Ideal for achieving high-resolution separation between the larger conjugated product and the smaller, unreacted PEG reagent.[][5]
-
Dialysis: A straightforward and cost-effective method suitable for removing small molecules like the unreacted this compound from significantly larger conjugated proteins or antibodies.[6][7]
-
Tangential Flow Filtration (TFF): A scalable method that is often used in industrial processes for buffer exchange and removal of smaller impurities.
Troubleshooting Guides
Issue 1: Low Yield of Conjugated Product After Purification
| Potential Cause | Troubleshooting Step |
| Precipitation of the conjugate during purification. | Optimize buffer conditions (pH, ionic strength) to maintain the solubility of your conjugate. Consider adding solubilizing agents if compatible with your molecule. |
| Adsorption of the conjugate to the purification matrix. | For SEC, select a column with a matrix known for low protein binding. For dialysis, ensure the membrane material is compatible with your product. Consider pre-treating the purification system with a blocking agent. |
| Inefficient separation from unreacted starting material. | For SEC, ensure the chosen column has the appropriate separation range for your conjugate and the free PEG. Optimize the mobile phase and flow rate for better resolution. For dialysis, select a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugate but large enough to allow the free PEG to pass through. |
Issue 2: Presence of Unreacted this compound in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete quenching of the NHS ester. | Ensure the quenching agent is added at a sufficient molar excess (e.g., 20-50 mM Tris or glycine) and allowed to react for an adequate amount of time (typically 15-30 minutes at room temperature).[3] |
| Inadequate separation during purification. | Re-evaluate your purification method. If using SEC, a longer column or a shallower gradient (if applicable) might improve separation. If using dialysis, increase the dialysis time and/or the volume of the dialysis buffer, and perform multiple buffer changes.[7] |
| Aggregation of the unreacted PEG. | While less common, aggregation can occur. Analyze the flow-through or dialysate to confirm the presence of the unreacted PEG. Consider optimizing the reaction conditions to minimize excess PEG. |
Quantitative Data Summary
The efficiency of removing excess this compound is highly dependent on the specific properties of the conjugated molecule and the chosen purification method. While exact quantitative data is application-specific, the following table provides a general comparison of the expected efficiency for common techniques.
| Purification Method | Principle of Separation | Typical Removal Efficiency | Key Considerations |
| Size Exclusion Chromatography (SEC) | Molecular size | >95% | Can provide high resolution.[][5] Requires careful column selection and optimization. |
| Dialysis | Molecular weight cut-off | >90% | Effective for large size differences between product and impurity.[6][7] Can be time-consuming. |
| Tangential Flow Filtration (TFF) | Molecular weight cut-off | >90% | Scalable and efficient for larger volumes. Requires specialized equipment. |
Experimental Protocols
Protocol 1: Quenching the NHS Ester Reaction
-
Prepare the Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or a 1 M glycine solution.
-
Add Quenching Agent: Add the quenching agent to the reaction mixture to a final concentration of 20-50 mM.[3] For example, add 20-50 µL of the 1 M stock solution to a 1 mL reaction.
-
Incubate: Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
Proceed to Purification: The quenched reaction mixture is now ready for purification.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your conjugated product from the unreacted this compound (MW ~500 Da). Columns such as the Shodex KW803 and KW804 series can be effective.[8]
-
Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a constant flow rate.
-
Sample Loading: Load the quenched reaction mixture onto the column. The injection volume should not exceed the recommended volume for the chosen column.
-
Elution and Fraction Collection: Elute the sample with the equilibration buffer. Collect fractions and monitor the elution profile using a UV detector (typically at 280 nm for proteins). The larger conjugated product will elute first, followed by the smaller unreacted PEG reagent.
-
Analysis: Analyze the collected fractions using appropriate techniques (e.g., SDS-PAGE, mass spectrometry) to confirm the purity of the conjugated product.
Protocol 3: Purification by Dialysis
-
Membrane Selection: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than the molecular weight of your conjugated product but significantly larger than the this compound. For most proteins, a 10K or 20K MWCO cassette is suitable.
-
Sample Preparation: Place the quenched reaction mixture into the dialysis cassette or tubing.
-
Dialysis: Immerse the dialysis device in a large volume of dialysis buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 200 times the sample volume.
-
Buffer Exchange: Gently stir the dialysis buffer at 4°C. Change the buffer 3-4 times over a period of 24-48 hours to ensure complete removal of the unreacted PEG.
-
Sample Recovery: Recover the purified sample from the dialysis device.
Visualizations
Caption: Workflow for quenching the NHS ester reaction.
Caption: Decision tree for selecting a purification method.
Caption: Experimental workflow for purification by SEC.
References
- 1. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 5. waters.com [waters.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the solubility of conjugates made with Propargyl-PEG5-NHS ester
Technical Support Center: Propargyl-PEG5-NHS Ester Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and protocols to address solubility challenges encountered when creating conjugates with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chemical linker used in bioconjugation. It has three key parts:
-
NHS ester: This group reacts with primary amines (-NH₂) found on proteins and other biomolecules to form a stable amide bond.[1]
-
PEG5: A five-unit polyethylene glycol (PEG) spacer. This hydrophilic chain increases the solubility of the resulting conjugate in aqueous buffers.[2][3]
-
Propargyl group: A terminal alkyne group that can be used in "click chemistry" reactions, allowing for the subsequent attachment of other molecules that have an azide group.[2]
It is commonly used to introduce a clickable functional group onto a biomolecule while simultaneously enhancing its solubility.
Q2: My this compound reagent won't dissolve in my aqueous buffer. What should I do?
Many non-sulfonated NHS esters, including this one, have poor water solubility.[1][4] The recommended procedure is to first dissolve the ester in a small amount of a water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][5][6] This stock solution should then be added dropwise to your protein solution in the aqueous buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing the protein.[7][8]
Q3: My protein conjugate precipitated out of solution after the reaction. What are the likely causes?
Precipitation or aggregation of the final conjugate can be caused by several factors:
-
High Protein Concentration: The conjugation process can sometimes alter the surface properties of a protein, making it more prone to aggregation at high concentrations.[9]
-
Incorrect pH or Buffer: The pH of the final solution can affect the overall charge and stability of the conjugate.
-
Insufficient PEGylation: If the degree of labeling is too low, the solubility benefits of the PEG chain may not be sufficient to keep the conjugate in solution, especially for hydrophobic proteins.
-
Protein Denaturation: Exposure to high concentrations of organic solvents or unfavorable pH during the reaction can denature the protein, leading to aggregation.[8]
Q4: How can I avoid my conjugate precipitating in the future?
To prevent precipitation, consider the following:
-
Optimize Reaction Conditions: Perform the conjugation at a lower protein concentration (e.g., 1-10 mg/mL).[4][10]
-
Screen Buffers and pH: After purification, exchange the conjugate into a variety of buffers and pH conditions to find the most stabilizing formulation.
-
Use Stabilizing Excipients: Additives such as sugars (trehalose, sucrose), polyols (glycerol, mannitol), or certain amino acids (arginine, glycine) can significantly improve the solubility and long-term stability of protein conjugates.[11][12]
-
Purify Promptly: Remove unreacted reagents and byproducts immediately after the reaction, as these can sometimes contribute to instability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Hydrolyzed NHS Ester: The reagent is moisture-sensitive and hydrolyzes in aqueous solutions, rendering it inactive.[1][6] | - Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use.[6][7] - Avoid preparing stock solutions for storage.[6] - Ensure the vial warms to room temperature before opening to prevent condensation.[6][13] |
| 2. Incorrect Reaction pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. At low pH, the amine is protonated and non-reactive. At very high pH, the rate of NHS ester hydrolysis increases dramatically.[5][14] | - Perform the reaction in a buffer with a pH between 7.2 and 8.5. The optimal pH is often found to be 8.3-8.5.[1][5][15] | |
| 3. Incompatible Buffer: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target protein for reaction with the NHS ester.[4][6] | - Use non-amine-containing buffers such as phosphate, bicarbonate, or borate.[1][4] - If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or desalting column before the reaction.[6] | |
| Conjugate Aggregation / Precipitation | 1. High Reagent-to-Protein Ratio: Excessive modification of surface lysines can alter the protein's isoelectric point and surface charge, leading to aggregation. | - Perform a titration experiment to find the optimal molar excess of the PEG-NHS ester. Start with a 10-20 fold molar excess and test lower and higher ratios.[7] |
| 2. Sub-optimal Final Buffer: The storage buffer may not be suitable for the newly formed conjugate. | - After purification, screen various formulation buffers containing stabilizing excipients (see Table 2 and Protocol 3).[12] | |
| 3. Protein Instability: The target protein itself may be inherently unstable or prone to aggregation under the reaction conditions (e.g., temperature, time). | - Lower the reaction temperature to 4°C, which slows both the reaction and potential degradation.[1] - Reduce the reaction time. Reactions are often complete within 30-60 minutes at room temperature or 2 hours on ice.[7] | |
| Difficulty in Purification | 1. Similar Hydrodynamic Size: Unreacted protein and mono-PEGylated species may be difficult to separate by Size Exclusion Chromatography (SEC) alone. | - Use a purification method that separates based on properties other than size, such as Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC).[][17] PEGylation often shields surface charges, which can be exploited for separation by IEX.[18] |
| 2. Presence of High Molecular Weight Aggregates: Aggregates can complicate purification by clogging columns or co-eluting with the desired product. | - Perform an initial clarification step by centrifuging the reaction mixture to pellet large precipitates before loading onto a column. - Use SEC as a primary step to separate the monomeric conjugate from high molecular weight aggregates.[18] |
Data Presentation
Table 1: Buffer Selection Guide for NHS Ester Conjugation
| Buffer System | Recommended pH Range | Compatibility Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | Common choice, but the reaction rate is slower. May require longer incubation times.[19] |
| Sodium Bicarbonate | 8.0 - 9.0 | Often optimal for high efficiency. A 0.1 M solution at pH 8.3 is a standard recommendation.[5][15] |
| Sodium Borate | 8.0 - 9.0 | A good alternative to bicarbonate buffer. |
| HEPES | 7.2 - 8.2 | A non-phosphate, non-amine buffer that works well in the physiological range.[1] |
| Tris (e.g., TBS) | 7.0 - 8.5 | INCOMPATIBLE. Contains primary amines that will react with the NHS ester.[4][6] |
| Glycine | N/A | INCOMPATIBLE. Contains a primary amine. Often used to quench the reaction.[1] |
Table 2: Common Stabilizing Excipients for Final Conjugate Formulation
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5% - 10% (w/v) | Preferential exclusion; stabilizes the native protein structure.[12] |
| Polyols | Mannitol, Sorbitol, Glycerol | 2% - 5% (w/v) | Increase solvent viscosity and stabilize the protein through preferential hydration.[9][12] |
| Amino Acids | Arginine, Glycine, Histidine | 50 - 250 mM | Can suppress aggregation by binding to hydrophobic patches or altering surface charge interactions.[12] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (w/v) | Prevent surface-induced aggregation and denaturation at interfaces.[20] |
Experimental Protocols
Protocol 1: General Conjugation of a Protein with this compound
-
Buffer Exchange: Ensure the protein solution (target concentration 2-10 mg/mL) is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[4][19] If not, perform a buffer exchange using a desalting column or dialysis.
-
Prepare NHS Ester Stock: Immediately before use, allow the vial of this compound to equilibrate to room temperature.[6] Dissolve the ester in anhydrous DMSO to a concentration of 10 mg/mL (approx. 25 mM).[13]
-
Calculate Reagent Volume: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., 20-fold) over the protein.
-
Conjugation Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. Ensure the final DMSO concentration does not exceed 10%.[7][8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]
-
Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Immediately purify the conjugate from unreacted PEG reagent and byproducts. Size exclusion chromatography (SEC) is a common and effective method.[][18]
Protocol 2: Post-Purification Formulation Screening for Improved Solubility
-
Purify Conjugate: Following the conjugation reaction, purify the conjugate using SEC (Protocol 1, Step 7), exchanging it into a baseline buffer (e.g., PBS, pH 7.4).
-
Prepare Excipient Stocks: Prepare concentrated stock solutions of various stabilizing excipients (see Table 2) in the baseline buffer.
-
Create Formulations: Aliquot the purified conjugate into separate tubes. Add different excipients from the stock solutions to reach the desired final concentrations. Include a control sample with no added excipients.
-
Incubate and Observe: Incubate the samples under relevant conditions (e.g., 4°C for storage, or accelerated stability at 37°C). Visually inspect for precipitation or turbidity over time.
-
Analytical Characterization: Use techniques like Dynamic Light Scattering (DLS) to measure the size distribution and detect the formation of soluble aggregates. Use UV-Vis spectroscopy to monitor for changes in absorbance that could indicate precipitation.
Visualizations
Reaction Pathway
Caption: Chemical reaction between a protein's primary amine and this compound.
Troubleshooting Workflow for Conjugate Solubility
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 10. interchim.fr [interchim.fr]
- 11. WO2018013673A1 - Stabilizing excipients for therapeutic protein formulations - Google Patents [patents.google.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. furthlab.xyz [furthlab.xyz]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. glenresearch.com [glenresearch.com]
- 20. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding in Propargyl-PEG5-NHS ester reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG5-NHS ester. Our goal is to help you minimize non-specific binding and achieve optimal results in your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bifunctional linker molecule.[1][2][3] It contains two key reactive groups:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (like the side chains of lysine residues and the N-terminus of proteins) to form stable amide bonds.[4][5][6][]
-
A propargyl group (a terminal alkyne), which is used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to react with molecules containing an azide group.[1][2][3]
The polyethylene glycol (PEG) spacer (PEG5) increases the hydrophilicity and solubility of the molecule and the resulting conjugate in aqueous solutions.[2][3][] This linker is commonly used in the development of antibody-drug conjugates (ADCs) and for attaching biomolecules to surfaces or other molecules.[1][2]
Q2: What is non-specific binding and why is it a problem in my experiments?
A2: Non-specific binding is the undesirable adhesion of your this compound-modified molecule to surfaces or other biomolecules that are not the intended target.[9][10] This can be caused by hydrophobic interactions, electrostatic forces, or aggregation of the conjugate.[9][10] High non-specific binding leads to increased background signal in assays, which can mask the desired specific signal and lead to inaccurate and unreliable results.[9]
Q3: How does the PEG chain in this compound help in minimizing non-specific binding?
A3: The polyethylene glycol (PEG) chain is hydrophilic and creates a hydrated layer around the conjugated molecule.[][11][12] This layer can help to:
-
Reduce hydrophobic interactions: By masking hydrophobic regions of the molecule, PEG can prevent it from sticking to other hydrophobic surfaces.[12]
-
Sterically hinder non-specific interactions: The flexible PEG chain can physically block the conjugate from getting too close to other surfaces, preventing unwanted binding.[12]
-
Increase solubility: Improved solubility in aqueous buffers prevents aggregation, which is a common cause of non-specific binding.[2][]
Q4: What are the optimal reaction conditions for a this compound reaction?
A4: The efficiency of the NHS ester reaction is highly dependent on the experimental conditions. The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2-8.5.[4][][13][14] At a lower pH, the primary amines on the protein are protonated and less available for reaction.[13][15] At a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired reaction.[4][13][15] Reactions are often carried out at room temperature for 30 minutes to 2 hours or at 4°C overnight.[4][14]
Troubleshooting Guide: Minimizing Non-specific Binding
Issue: High background or non-specific binding in my assay after conjugation with this compound.
High background is a common problem that can often be resolved by optimizing the reaction and purification steps. Below is a systematic guide to troubleshooting this issue.
Step 1: Review Your Reaction Buffer
Question: Is my reaction buffer compatible with NHS ester chemistry?
Answer: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions because they will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[13][14]
Recommendations:
-
Use an amine-free buffer such as phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer.[4][14][15]
-
Ensure the pH of your buffer is within the optimal range of 7.2-8.5.[4][][13][14]
Step 2: Optimize Reagent Concentrations
Question: Am I using the correct molar excess of this compound?
Answer: The optimal molar ratio of NHS ester to your protein or molecule should be determined empirically. A common starting point is a 5- to 20-fold molar excess of the NHS ester.[9][10]
Recommendations:
-
Too low: Insufficient labeling will result in a low specific signal.
-
Too high: Excessive labeling can lead to aggregation and increased non-specific binding.[9] Perform a titration to find the optimal ratio for your specific application.
Step 3: Control Reaction Time and Temperature
Question: Could hydrolysis of the this compound be the issue?
Answer: Yes, NHS esters can be hydrolyzed by water, and this process is accelerated at higher pH and temperatures.[4][10][16] The hydrolyzed ester will not react with your target but can still contribute to non-specific binding.[9][10]
Recommendations:
-
Prepare the this compound solution immediately before use.[10]
-
Consider performing the reaction at 4°C for a longer period (e.g., overnight) to minimize hydrolysis.[4][13]
Step 4: Quench the Reaction
Question: Do I need to stop the reaction, and how do I do it?
Answer: It is crucial to quench the reaction to stop any unreacted this compound from reacting with other molecules in subsequent steps.[17]
Recommendations:
-
Add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[13][18][19]
-
Incubate for 15-30 minutes to ensure all unreacted NHS ester is consumed.[9]
Step 5: Purify Your Conjugate
Question: How can I remove unreacted this compound and byproducts?
Answer: Purification is a critical step to remove excess, unreacted label and reaction byproducts, which are major contributors to non-specific binding.[10][13]
Recommendations:
-
Use size-exclusion chromatography (e.g., a desalting column) to separate the larger labeled protein from smaller, unreacted molecules.[10][13]
-
Dialysis is another effective method for removing small molecule contaminants.[13]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound reactions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability.[4][][13][14] |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce hydrolysis.[4][13] |
| Reaction Time | 30 minutes - 4 hours (RT) or Overnight (4°C) | Shorter times at RT, longer at 4°C to ensure completion.[4][14] |
| Molar Excess of NHS Ester | 5- to 20-fold | Starting point for optimization; varies by protein.[9][10] |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[4][14] |
| 8.6 | 4°C | 10 minutes[4][14] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
-
Prepare the Protein Solution:
-
Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).
-
The protein concentration should ideally be 1-10 mg/mL.[20]
-
-
Prepare the this compound Solution:
-
Perform the Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the dissolved this compound to the protein solution.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
-
Quench the Reaction:
-
Purify the Conjugate:
Visualizations
Caption: Reaction of this compound with a primary amine.
Caption: Troubleshooting workflow for minimizing non-specific binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. blog.truegeometry.com [blog.truegeometry.com]
- 18. benchchem.com [benchchem.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. broadpharm.com [broadpharm.com]
Purification strategies for Propargyl-PEG5-NHS ester bioconjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG5-NHS ester for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional linker that contains a propargyl group and an N-hydroxysuccinimide (NHS) ester.[1][2][3][4] The NHS ester reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[4][5][][7] The propargyl group can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions to attach another molecule containing an azide group.[1][2][4] The PEG (polyethylene glycol) spacer increases the hydrophilicity of the molecule, which can improve the solubility and reduce aggregation of the resulting bioconjugate.[1][4][] This linker is commonly used in the development of antibody-drug conjugates (ADCs).[4][9]
Q2: What is the optimal pH for reacting this compound with my protein?
The optimal pH for the reaction of an NHS ester with a primary amine is typically between 8.3 and 8.5.[5][10] At a lower pH, the amine group is protonated, making it less nucleophilic and reducing the reaction efficiency.[5] At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the yield of the desired conjugate.[5][10]
Q3: What buffers should I use for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your biomolecule for reaction with the NHS ester. Amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate buffer are recommended.[5][11] Buffers containing Tris (e.g., TBS) should be avoided.[5]
Q4: How should I prepare and store my this compound?
This compound is sensitive to moisture and should be stored at -20°C with a desiccant.[11][12][13] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation.[11] It is best to dissolve the NHS ester in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5][7] Stock solutions in organic solvents should be used quickly as the NHS ester can hydrolyze over time, even when stored at low temperatures.[11][14] When using DMF, ensure it is of high quality and free of dimethylamine, which can react with the NHS ester.[5]
Q5: How can I remove unreacted this compound and other byproducts after the reaction?
Several methods can be used to purify your bioconjugate and remove unreacted linker, hydrolyzed NHS ester, and any aggregated protein. Common techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. This is effective for removing small molecules like unreacted linker and hydrolyzed NHS ester from the much larger bioconjugate.[][15][16]
-
Dialysis or Tangential Flow Filtration (TFF): These methods use a semi-permeable membrane to separate molecules based on a molecular weight cut-off (MWCO), allowing smaller impurities to be removed.[][10]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their charge. PEGylation can shield the charges on a protein, altering its interaction with the IEX resin and allowing for separation from the un-PEGylated protein.[][15][16]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incorrect pH of reaction buffer: The pH may be too low, leading to protonation of the primary amines on your biomolecule. | Ensure the reaction buffer is at a pH of 8.3-8.5.[5][10] |
| Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. | Allow the reagent vial to warm to room temperature before opening.[11] Prepare the NHS ester solution in a dry organic solvent immediately before use.[5][7] Avoid storing the reagent in solution.[11][14] | |
| Presence of primary amines in the buffer: Buffers like Tris will compete with your biomolecule for the NHS ester. | Use an amine-free buffer such as PBS, sodium bicarbonate, or borate buffer.[5][11] | |
| Insufficient molar excess of the linker: Too little linker will result in a low degree of labeling. | Increase the molar excess of this compound in the reaction. A 10-20 fold molar excess is a common starting point.[] | |
| Precipitation of the Bioconjugate | Aggregation during conjugation: The modification may have altered the protein's solubility. | The PEG spacer in the linker is designed to increase hydrophilicity and reduce aggregation.[4] However, if precipitation occurs, consider optimizing the protein concentration, reaction buffer composition (e.g., adding a mild non-ionic detergent), or reaction temperature. |
| Poor solubility of the linker in the reaction mixture: High concentrations of the organic solvent used to dissolve the linker can cause protein precipitation. | Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture low (typically ≤10%).[] | |
| Difficulty Purifying the Bioconjugate | Incomplete removal of unreacted linker: The chosen purification method may not be optimal for separating the small molecule from the large bioconjugate. | Size-based methods like SEC, dialysis, or TFF are generally very effective for this purpose.[][10][15] Ensure the column resolution (for SEC) or membrane MWCO (for dialysis/TFF) is appropriate. |
| Co-elution of conjugated and unconjugated protein: The difference in properties between the labeled and unlabeled protein may be too small for the chosen chromatography method. | For SEC, the size difference may not be sufficient for complete separation, especially for small proteins or low degrees of PEGylation.[15][16] IEX can be more effective as PEGylation shields surface charges, altering the elution profile.[][15][16] HIC can also be used as a polishing step.[17] | |
| Heterogeneous Product | Multiple reactive sites on the biomolecule: Proteins typically have multiple lysine residues and an N-terminus, leading to a mixture of conjugates with varying degrees of labeling. | This is an inherent challenge with NHS ester chemistry.[18] To achieve a more homogeneous product, consider optimizing the molar ratio of the linker to the protein, the reaction time, and the temperature. For site-specific conjugation, alternative chemistries may be required. |
Quantitative Data on Purification Strategies
The choice of purification method will depend on the specific bioconjugate and the desired level of purity. The following table summarizes typical performance characteristics of common purification techniques for PEGylated proteins.
| Purification Method | Typical Recovery (%) | Purity Achieved (%) | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | > 90% | > 95% | Excellent for removing small molecule impurities.[] Can provide information on the extent of PEGylation.[15] | May not effectively separate species with small differences in size (e.g., different degrees of PEGylation).[15][16] |
| Ion Exchange Chromatography (IEX) | 80 - 95% | > 98% | Can separate based on the degree of PEGylation due to charge shielding.[][15][16] High resolution. | Separation efficiency can decrease with a higher degree of PEGylation.[15][16] |
| Hydrophobic Interaction Chromatography (HIC) | 70 - 90% | Variable | Can be a useful polishing step after IEX.[17] | Generally has lower capacity and resolution compared to IEX for PEGylated proteins.[] |
| Dialysis / Tangential Flow Filtration (TFF) | > 95% | Effective for removing small molecules | Simple, scalable, and cost-effective for buffer exchange and removal of small impurities.[][10] | Does not separate different species of the bioconjugate (e.g., by degree of PEGylation).[] |
Experimental Protocols
General Conjugation Protocol
-
Prepare the Biomolecule: Dissolve the biomolecule (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[5]
-
Prepare the Linker Solution: Immediately before use, dissolve this compound in a minimal amount of dry DMSO or DMF.[5][7]
-
Perform the Conjugation: Add the desired molar excess of the dissolved linker to the biomolecule solution. A common starting point is a 10-20 fold molar excess.[]
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[]
-
Quench the Reaction (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer like Tris to consume any unreacted NHS ester.
-
Purify the Conjugate: Proceed immediately to one of the purification methods detailed below.
Purification Protocol: Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your bioconjugate.
-
Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer. The bioconjugate will elute first, followed by the smaller unreacted linker and byproducts.
-
Fraction Collection and Analysis: Collect fractions and analyze them by UV-Vis spectroscopy (at 280 nm for protein and any wavelength specific to other components) and/or SDS-PAGE to identify the fractions containing the purified conjugate.
Purification Protocol: Dialysis / Tangential Flow Filtration (TFF)
-
Membrane Selection: Choose a dialysis membrane or TFF cassette with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your bioconjugate (e.g., 10-30 kDa for an antibody) but large enough to allow the unreacted linker (MW of this compound is 401.4 Da) to pass through.[1][10]
-
Buffer Exchange:
-
Dialysis: Place the reaction mixture in the dialysis tubing/cassette and dialyze against a large volume of the desired buffer (e.g., PBS) with several buffer changes over 24-48 hours at 4°C.[10]
-
TFF: Concentrate the sample and then perform diafiltration by adding fresh buffer at the same rate as the permeate is being removed. Typically 5-10 diavolumes are sufficient.[10]
-
-
Recovery: Collect the purified bioconjugate from the dialysis device or the TFF retentate.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound bioconjugates.
Caption: Troubleshooting logic for low yield in bioconjugation reactions.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound, 1393330-40-9 | BroadPharm [broadpharm.com]
- 3. This compound | Pyrrolidines | Ambeed.com [ambeed.com]
- 4. nbinno.com [nbinno.com]
- 5. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. axispharm.com [axispharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 18. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
Techniques to confirm successful conjugation of Propargyl-PEG5-NHS ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the successful conjugation of Propargyl-PEG5-NHS ester to primary amine-containing molecules. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate common challenges and ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
A1: The conjugation reaction involves two key pH-dependent steps. The reaction of the NHS ester with a primary amine is most efficient in a slightly basic environment, typically between pH 7.2 and 8.5.[1][2] At a lower pH, the primary amines are protonated and less available for reaction, while at a higher pH, the NHS ester is more susceptible to hydrolysis, which can reduce conjugation efficiency.[1][2]
Q2: My conjugation yield is low. What are the common causes and how can I improve it?
A2: Low conjugation yield is a frequent issue. Key factors include:
-
Suboptimal pH: Ensure your reaction buffer is within the recommended pH range of 7.2-8.5.[2]
-
Hydrolysis of NHS ester: this compound is moisture-sensitive. Always allow the reagent to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use and avoid storing them.[1][3]
-
Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that will compete with your target molecule for reaction with the NHS ester, significantly lowering your yield. Use amine-free buffers such as phosphate-buffered saline (PBS) or borate buffer.[1][2]
-
Low reactant concentrations: Low concentrations of your protein or the PEG reagent can slow down the reaction, allowing hydrolysis of the NHS ester to become a more dominant competing reaction. If possible, increase the concentration of your reactants.[2]
Q3: How can I confirm that the this compound has successfully conjugated to my molecule?
A3: Several analytical techniques can be used to confirm successful conjugation. These include:
-
Mass Spectrometry (MS): To confirm the mass increase corresponding to the addition of the this compound.
-
High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from the unreacted starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect the presence of specific protons from the this compound in the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To observe changes in functional groups, such as the disappearance of the NHS ester peak and the appearance of an amide bond.
Q4: What is the purpose of the propargyl group in this compound?
A4: The propargyl group contains a terminal alkyne, which is a functional group used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the subsequent, highly specific and efficient attachment of a second molecule that has an azide group.
Q5: Can I use this compound for applications other than antibody-drug conjugates (ADCs)?
A5: Yes, while it is commonly used in ADC development, this bifunctional linker is versatile and can be used to conjugate any molecule with a primary amine to another molecule containing an azide group. This includes peptides, proteins, small molecules, and surfaces.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
This is one of the most common challenges in bioconjugation. A systematic approach to troubleshooting can help identify and resolve the underlying issue.
| Possible Cause | Troubleshooting Steps | Optimization Strategies |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is 7.2-8.5.[1][2] | Perform small-scale test reactions at different pH values within the optimal range (e.g., 7.2, 7.5, 8.0, 8.5) to determine the best condition for your specific molecule. |
| Hydrolysis of NHS Ester | NHS esters are moisture-sensitive.[1] Ensure the reagent is warmed to room temperature before opening. Prepare solutions immediately before use.[1] | Purchase fresh reagents and store them properly in a desiccator at -20°C. |
| Competing Primary Amines in Buffer | Ensure you are using an amine-free buffer such as PBS, HEPES, or borate buffer. Avoid Tris and glycine buffers.[1][2] | If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to the conjugation reaction. |
| Low Reactant Concentrations | Low concentrations can favor the hydrolysis of the NHS ester over the desired reaction.[2] | Increase the concentration of your protein and/or the molar excess of the this compound. |
| Steric Hindrance | The primary amines on your protein may be sterically hindered and not easily accessible. | Consider using a longer PEG-chain linker to increase the distance between the NHS ester and your molecule of interest. |
Issue 2: Unexpected Mass Spectrometry Results
Mass spectrometry is a powerful tool for confirming conjugation, but the results can sometimes be complex.
| Observation | Possible Cause | Troubleshooting & Solutions |
| Multiple peaks with +44 Da difference | This is characteristic of polyethylene glycol (PEG) heterogeneity. The mass of a single ethylene glycol unit is 44 Da. | This is an inherent property of many PEG reagents. If a single, defined mass is critical, consider using a monodisperse PEG linker. |
| Broad, unresolved peaks | This can be due to a high degree of heterogeneity in the PEGylation (multiple PEG chains attached to one protein molecule) or the presence of multiple charge states. | Use a charge-stripping agent, such as triethylamine (TEA), added post-column to simplify the mass spectrum.[4] High-resolution mass spectrometry can also help to resolve complex spectra. |
| No peak corresponding to the conjugated product | This indicates a failed or very low-yield conjugation reaction. | Refer to the "Low or No Conjugation Yield" troubleshooting guide. |
| Presence of PEG peaks in blank runs | PEG is a common contaminant in mass spectrometry.[5][6] | Thoroughly clean the MS system. Use dedicated glassware for MS solvent preparation and avoid using plastic containers that can leach plasticizers.[5] |
Experimental Workflow for Confirmation of Conjugation
The following diagram illustrates a typical workflow for confirming the successful conjugation of this compound.
Caption: Experimental workflow for conjugation and confirmation.
Chemical Reaction
The following diagram illustrates the reaction between this compound and a primary amine-containing molecule.
Caption: Reaction of this compound with a primary amine.
Detailed Experimental Protocols
Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight of the conjugated product and confirm the addition of the this compound.
Methodology:
-
Sample Preparation:
-
Desalt the purified conjugate solution using a desalting column or buffer exchange to a volatile buffer system (e.g., 10 mM ammonium acetate).
-
Dilute the sample to a final concentration of approximately 1 mg/mL in the volatile buffer.
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase C4 or C8 column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might be 5-95% B over 30 minutes.
-
For complex spectra due to multiple charges, consider post-column infusion of a charge-stripping agent like triethylamine (TEA) at a low flow rate.[4]
-
Acquire data in positive ion mode over a mass range appropriate for your expected product.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein.
-
Compare the mass of the conjugated product to the mass of the starting amine-containing molecule. The mass difference should correspond to the mass of the Propargyl-PEG5 moiety.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To separate the conjugated product from unreacted starting materials and assess the purity of the conjugate.
1. Size-Exclusion Chromatography (SEC-HPLC)
Methodology:
-
Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate buffer with a salt concentration (e.g., 150 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Column: Use a size-exclusion column with a pore size appropriate for the size of your protein and the PEGylated conjugate.
-
Sample Preparation: Filter the sample through a 0.22 µm filter before injection.
-
Analysis: Inject the sample and monitor the elution profile at 280 nm (for proteins) and potentially at a lower wavelength (e.g., 220 nm) to detect the PEG linker. The conjugated product will have a larger hydrodynamic radius and will therefore elute earlier than the unconjugated protein.[7][8]
2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Methodology:
-
Mobile Phase: Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Column: A C4 or C8 reverse-phase column is typically suitable for protein separations.
-
Analysis: The PEGylated protein is more hydrophobic than the native protein and will therefore have a longer retention time.[9][10] A typical gradient might be from 20% to 65% mobile phase B over 25 minutes.[9]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the presence of the propargyl and PEG moieties in the final conjugate.
Methodology:
-
Sample Preparation:
-
Lyophilize the purified conjugate to remove all water.
-
Dissolve the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of at least 0.3-0.5 mM for proteins.[11]
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Key signals to look for are:
-
A singlet around 3.6 ppm corresponding to the repeating ethylene glycol units of the PEG chain.[12]
-
A signal corresponding to the terminal alkyne proton of the propargyl group (typically around 2.5-3.0 ppm).
-
-
-
Data Analysis:
-
The presence of these characteristic peaks, along with the signals from your original molecule, confirms the successful conjugation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To provide evidence of amide bond formation and the disappearance of the NHS ester.
Methodology:
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of your sample with KBr powder and pressing it into a thin, transparent disk.[7]
-
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for liquid or solid samples with minimal sample preparation.
-
-
FTIR Analysis:
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Compare the spectrum of the conjugated product with the spectra of the starting materials.
-
Look for the disappearance of the characteristic NHS ester peaks (typically around 1815 cm⁻¹ and 1785 cm⁻¹).
-
Confirm the presence of a new amide I band (around 1650 cm⁻¹) which may overlap with the amide bands of the protein backbone. The disappearance of the NHS ester peaks is a strong indicator of a successful reaction.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. sciex.com [sciex.com]
- 5. allumiqs.com [allumiqs.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Mass Spectrometry Analysis of Proteins Labeled with Propargyl-PEG5-NHS Ester
For researchers, scientists, and drug development professionals, the precise and robust analysis of proteins is paramount. Chemical labeling of proteins followed by mass spectrometry is a powerful technique for quantitative proteomics, enabling the elucidation of complex biological processes. This guide provides an objective comparison of Propargyl-PEG5-NHS ester with other commonly used labeling reagents for mass spectrometry analysis. The performance of these reagents is compared based on available experimental data, and detailed experimental protocols are provided.
Executive Summary
This compound is a versatile labeling reagent that combines an amine-reactive N-hydroxysuccinimide (NHS) ester with a propargyl group, connected by a 5-unit polyethylene glycol (PEG) spacer. The NHS ester targets primary amines on proteins, primarily the N-terminus and the epsilon-amino group of lysine residues, forming a stable amide bond. The propargyl group allows for the subsequent attachment of a reporter tag, such as biotin or a fluorescent dye, via a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. This two-step labeling strategy offers flexibility in experimental design.
This guide compares this compound with two other major classes of amine-reactive labeling reagents used in quantitative proteomics: Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ). Both TMT and iTRAQ are NHS ester-based reagents that allow for multiplexed quantitative analysis of protein abundance.
Quantitative Data Comparison
The performance of protein labeling reagents is critical for the quality of mass spectrometry data. Key parameters include labeling efficiency, specificity, and the impact on protein identification and quantification. The following tables summarize the available quantitative data for this compound and its alternatives.
| Feature | This compound | Tandem Mass Tags (TMT) | isobaric Tags for Relative and Absolute Quantitation (iTRAQ) |
| Primary Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Reaction Chemistry | NHS ester reaction with primary amines | NHS ester reaction with primary amines | NHS ester reaction with primary amines |
| Quantification Strategy | Label-free or with subsequent tagging (e.g., isotopic reporters) | Isobaric tagging (reporter ions in MS/MS) | Isobaric tagging (reporter ions in MS/MS) |
| Multiplexing Capacity | 1 (without isotopic labeling) | Up to 18-plex | Up to 8-plex |
| Labeling Efficiency | High, dependent on pH and reagent concentration. | >99% achievable with optimized protocols[1][2][3]. | High, but can be affected by reaction conditions[4]. |
| Specificity | Primarily targets primary amines, with some off-target labeling of Ser, Thr, and Tyr reported for NHS esters in general[5]. | Primarily targets primary amines, but over-labeling on Ser, Thr, and Tyr can occur[4][5]. | Primarily targets primary amines, with known side reactions on Ser, Thr, and Tyr[4]. |
| Impact on Protein ID | Can improve identification of PEGylated proteins. | Can lead to a slight reduction in peptide and protein identifications compared to label-free methods[6]. | Can impact protein identification rates, with optimized protocols showing improvements[4]. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful protein labeling and mass spectrometry analysis.
Protocol 1: Labeling of Proteins with this compound
This protocol describes the labeling of proteins in a complex mixture, such as a cell lysate, with this compound.
Materials:
-
Protein sample (e.g., cell lysate) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.0. Buffers containing primary amines, such as Tris, must be avoided as they will compete with the labeling reaction.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation[7].
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM to react with any excess NHS ester.
-
Purification: Remove excess unreacted reagent and byproducts by size-exclusion chromatography or dialysis.
-
Downstream Processing: The propargyl-labeled proteins are now ready for the "click" reaction with an azide-containing reporter tag, followed by enrichment and mass spectrometry analysis.
Protocol 2: Labeling of Peptides with TMT Reagents
This protocol is a standard procedure for labeling digested protein samples with TMT reagents for quantitative proteomics.
Materials:
-
Digested peptide sample in a suitable buffer (e.g., 50 mM HEPES, pH 8.5)
-
TMT reagent
-
Anhydrous acetonitrile (ACN)
-
Quenching solution (e.g., 5% hydroxylamine)
Procedure:
-
Peptide Preparation: Resuspend the dried peptide sample in 50 mM HEPES buffer (pH 8.5). It is critical to ensure the pH of the sample is between 8.0 and 8.5 for optimal labeling efficiency[3][8].
-
TMT Reagent Preparation: Dissolve the TMT reagent in anhydrous ACN.
-
Labeling Reaction: Add the TMT reagent to the peptide solution. A common starting point is a TMT-to-peptide ratio of 1:1 (w/w) when using optimized, reduced volume protocols[1][2].
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Quenching: Add the quenching solution to the reaction mixture and incubate for 15 minutes to quench the reaction.
-
Sample Pooling: Combine the labeled samples at a 1:1 ratio.
-
Purification: Desalt the pooled sample using a suitable method (e.g., C18 solid-phase extraction).
-
Mass Spectrometry Analysis: Analyze the labeled peptides by LC-MS/MS.
Visualizations
Experimental Workflow for this compound Labeling and Analysis
Caption: Workflow for protein analysis using this compound.
General Quantitative Proteomics Workflow using Isobaric Tagging (TMT/iTRAQ)
Caption: General workflow for TMT/iTRAQ-based quantitative proteomics.
Simplified EGFR Signaling Pathway
Caption: Simplified overview of the EGFR signaling pathway.
Conclusion
The choice of labeling reagent for mass spectrometry-based proteomics depends on the specific research question and experimental design. This compound offers a flexible two-step labeling approach that is well-suited for applications requiring the enrichment of labeled proteins before mass spectrometry analysis. This can be particularly advantageous for identifying protein-protein interactions or for activity-based protein profiling.
In contrast, isobaric tagging reagents like TMT and iTRAQ are the methods of choice for high-throughput, multiplexed quantitative proteomics. They allow for the simultaneous comparison of protein abundance across multiple samples, which is crucial for studies involving different conditions or time points. While all these reagents are based on NHS ester chemistry and primarily target primary amines, researchers should be aware of the potential for off-target labeling and optimize their protocols to ensure high labeling efficiency and specificity. The provided data, protocols, and diagrams serve as a guide for researchers to make informed decisions about the most appropriate labeling strategy for their proteomics experiments.
References
- 1. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. | Broad Institute [broadinstitute.org]
- 3. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient, amine-specific iTRAQ labeling method improves the peptide and protein identification rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. osti.gov [osti.gov]
A Comparative Guide to Assessing Antibody Bioactivity After Conjugation with Propargyl-PEG5-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
The conjugation of functional molecules to antibodies is a cornerstone of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs). The choice of linker chemistry is critical, as it can significantly impact the stability, efficacy, and safety of the final product. Propargyl-PEG5-NHS ester is a bifunctional linker that leverages N-hydroxysuccinimide (NHS) ester chemistry for reaction with lysine residues on the antibody and a propargyl group for subsequent "click chemistry" reactions. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer is designed to improve solubility and pharmacokinetic properties.
This guide provides a framework for assessing the bioactivity of antibodies after conjugation with this compound, comparing it with a common alternative, the maleimide-based linker (e.g., SMCC), which targets sulfhydryl groups on cysteine residues.
Overview of Conjugation Chemistries
The method of conjugation can directly influence which amino acid residues are modified, the drug-to-antibody ratio (DAR), and the overall structural integrity of the antibody.
-
This compound: This heterobifunctional linker reacts with the primary amines of lysine residues on the antibody surface, forming a stable amide bond. The terminal propargyl group is then available for a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, known as "click chemistry," to attach a payload.
-
Maleimide-Based Linkers (e.g., SMCC): This common strategy involves the reaction of a maleimide group with free sulfhydryl groups from reduced cysteine residues. This often provides more site-specific conjugation compared to lysine chemistry, as the number of available cysteine residues is typically more limited and controlled.
Comparative Data on Post-Conjugation Bioactivity
Assessing bioactivity post-conjugation is crucial to ensure that the modification has not compromised the antibody's primary functions. Key parameters include antigen binding affinity and effector functions. The following tables present a template for comparing quantitative data between the two conjugation methods.
Table 1: Comparison of Conjugation Efficiency and Product Purity
| Parameter | Propargyl-PEG5-NHS | Maleimide-Based | Method |
|---|---|---|---|
| Avg. Drug-to-Antibody Ratio (DAR) | [Insert Data e.g., 3.8] | [Insert Data e.g., 3.9] | Mass Spectrometry |
| % Monomeric Antibody | [Insert Data e.g., >95%] | [Insert Data e.g., >95%] | Size Exclusion HPLC |
| % Aggregation | [Insert Data e.g., <2%] | [Insert Data e.g., <1.5%] | Size Exclusion HPLC |
| Yield (%) | [Insert Data e.g., 75%] | [Insert Data e.g., 80%] | UV-Vis Spectroscopy |
Table 2: In Vitro Antigen Binding Affinity
| Assay | Parameter | Unconjugated Antibody | Propargyl-PEG5-NHS | Maleimide-Based |
|---|---|---|---|---|
| ELISA | EC₅₀ (nM) | [Insert Data e.g., 0.5] | [Insert Data e.g., 0.7] | [Insert Data e.g., 0.6] |
| SPR | Kₐ (1/Ms) | [Insert Data e.g., 2.1 x 10⁵] | [Insert Data e.g., 1.9 x 10⁵] | [Insert Data e.g., 2.0 x 10⁵] |
| SPR | KᏧ (1/s) | [Insert Data e.g., 8.5 x 10⁻⁵] | [Insert Data e.g., 9.1 x 10⁻⁵] | [Insert Data e.g., 8.8 x 10⁻⁵] |
| SPR | Kₒ (nM) | [Insert Data e.g., 0.40] | [Insert Data e.g., 0.48] | [Insert Data e.g., 0.44] |
Table 3: In Vitro Effector Function Assessment
| Assay | Parameter | Unconjugated Antibody | Propargyl-PEG5-NHS | Maleimide-Based |
|---|---|---|---|---|
| ADCC | % Max Lysis | [Insert Data e.g., 65%] | [Insert Data e.g., 60%] | [Insert Data e.g., 62%] |
| ADCC | EC₅₀ (ng/mL) | [Insert Data e.g., 15] | [Insert Data e.g., 25] | [Insert Data e.g., 20] |
| CDC | % Max Lysis | [Insert Data e.g., 40%] | [Insert Data e.g., 35%] | [Insert Data e.g., 38%] |
Experimental Protocols
Detailed and consistent protocols are essential for generating reproducible data.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen Binding
This protocol determines the relative binding affinity of the conjugated antibody.
-
Coating: Coat a 96-well high-binding microplate with the target antigen (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubate for 2 hours at room temperature.
-
Antibody Incubation: Add serial dilutions of the unconjugated and conjugated antibodies to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add an HRP-conjugated secondary antibody that detects the primary antibody's species and Fc region. Incubate for 1 hour.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).
-
Stop Reaction: Stop the reaction by adding 50 µL of 1M H₂SO₄.
-
Readout: Measure the absorbance at 450 nm using a microplate reader. Calculate EC₅₀ values from the resulting dose-response curves.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates).
-
Chip Preparation: Immobilize the antigen on a sensor chip surface (e.g., CM5 chip) via amine coupling or another appropriate method.
-
System Priming: Prime the SPR system with a suitable running buffer (e.g., HBS-EP+).
-
Analyte Injection: Inject varying concentrations of the unconjugated and conjugated antibodies (analyte) over the sensor surface at a constant flow rate.
-
Association/Dissociation: Monitor the binding response (association phase) followed by the injection of running buffer to monitor the dissociation phase.
-
Regeneration: After each cycle, regenerate the sensor surface with a low-pH buffer (e.g., glycine-HCl) to remove the bound antibody.
-
Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kᏧ), and the equilibrium dissociation constant (Kₒ).
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay measures the ability of the conjugated antibody to engage immune effector cells (like NK cells) to kill target cells.
-
Cell Preparation:
-
Target Cells: Culture tumor cells expressing the target antigen. Harvest and seed them into a 96-well plate (e.g., 5,000 cells/well).
-
Effector Cells: Use either peripheral blood mononuclear cells (PBMCs) or an NK cell line (e.g., NK92).
-
-
Antibody Addition: Add serial dilutions of the antibody conjugates to the target cells and incubate briefly.
-
Co-culture: Add the effector cells to the wells at a predetermined Effector-to-Target (E:T) ratio (e.g., 10:1 to 25:1).
-
Incubation: Incubate the co-culture for 4-24 hours at 37°C.
-
Cytotoxicity Measurement: Measure target cell lysis. A common method is to measure the release of lactate dehydrogenase (LDH) from lysed cells using a commercially available kit. Alternatively, calcein AM release or reporter-based assays can be used.
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and determine the EC₅₀ values.
Visualization of Experimental Workflow
A Researcher's Guide to Quantifying Protein Labeling with Propargyl-PEG5-NHS Ester and Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of biomolecular labeling is paramount for ensuring the consistency, efficacy, and safety of therapeutic and diagnostic agents. Propargyl-PEG5-NHS ester is a popular amine-reactive reagent that installs a bioorthogonal alkyne handle onto proteins via a polyethylene glycol (PEG) spacer. This guide provides a comprehensive comparison of quantitative methods to determine the degree of labeling (DoL) with this compound and presents alternative labeling reagents, supported by experimental protocols and data.
Comparison of Quantitative Methods
Determining the average number of labels attached to a protein is a critical aspect of bioconjugation. Several robust methods are available, each with its own advantages and limitations. The choice of method often depends on the required accuracy, sample purity, and available instrumentation.
| Method | Principle | Pros | Cons | Typical Accuracy |
| UV-Vis Spectrophotometry | Measures the absorbance of the labeled protein at two wavelengths: one for the protein (typically 280 nm) and one for the label if it has a chromophore. | Simple, rapid, and requires standard laboratory equipment. | Requires a chromophore on the label, and accuracy can be affected by impurities that absorb at similar wavelengths. | Moderate |
| TNBSA Assay | 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) reacts with primary amines to produce a colored product. The reduction in free amines after labeling is proportional to the degree of labeling.[1] | Does not require a chromophore on the label. Good for quantifying amine modification. | Indirect method; requires a non-labeled protein as a control. Can be influenced by buffer components containing primary amines.[1] | Moderate to High |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass difference between the unlabeled and labeled protein to determine the number of attached labels.[2] | Highly accurate and provides information on the distribution of labeled species.[3] | Requires access to specialized instrumentation and expertise. Sample preparation can be complex. | High |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates labeled and unlabeled proteins, as well as different labeled species, based on their hydrophobicity. The peak areas can be used for quantification.[4] | Provides high resolution and can separate species with different degrees of labeling. Compatible with mass spectrometry.[4] | Requires method development for each protein. Can be sensitive to changes in protein conformation. | High |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time.[1] | Useful for separating labeled from unlabeled protein and aggregates. | Lower resolution for different degrees of labeling compared to RP-HPLC. | Low to Moderate |
Comparison of Amine-Reactive Labeling Reagents
While this compound is a versatile reagent, several alternatives exist for introducing PEG spacers and functional groups onto proteins. The choice of reagent can impact labeling efficiency, stability of the resulting bond, and the reaction conditions required.
| Reagent | Target Functional Group | Bond Formed | Key Features |
| This compound | Primary amines (Lysine, N-terminus) | Stable amide bond[5] | Introduces a bioorthogonal alkyne for "click" chemistry. The PEG spacer enhances solubility.[6][7] |
| mPEG-NHS ester | Primary amines (Lysine, N-terminus) | Stable amide bond[8] | "m" denotes a methoxy cap, preventing crosslinking. Available in various PEG lengths.[8] |
| Maleimide-PEG-NHS ester | Primary amines and Thiols (Cysteine) | Amide and Thioether bonds | Heterobifunctional reagent for crosslinking proteins or linking to surfaces.[9] |
| Biotin-NHS ester | Primary amines (Lysine, N-terminus) | Stable amide bond | Attaches a biotin tag for strong binding to avidin or streptavidin, useful for purification and detection.[10] |
| Isothiocyanates (e.g., FITC) | Primary amines (Lysine, N-terminus) | Thiourea bond | Commonly used for fluorescent labeling, though the resulting bond is less stable than an amide bond.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification of protein labeling. Below are protocols for key experiments.
Protocol 1: Determination of Degree of Labeling by UV-Vis Spectrophotometry
This method is suitable for labels containing a chromophore.
Materials:
-
Labeled protein solution
-
Unlabeled protein solution (for baseline correction)
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Remove Unbound Label: It is critical to remove all non-conjugated label from the protein solution. This can be achieved by dialysis or gel filtration.
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein solution at the protein's maximum absorbance wavelength (typically 280 nm).
-
Measure the absorbance at the maximum absorbance wavelength of the specific label.
-
-
Calculations:
-
Calculate the protein concentration using the Beer-Lambert law (A = εbc), correcting for the absorbance of the label at 280 nm.
-
Calculate the concentration of the label using its molar extinction coefficient.
-
The Degree of Labeling (DoL) is the molar ratio of the label to the protein.[12]
-
Protocol 2: Quantification of Primary Amines using the TNBSA Assay
This protocol allows for the indirect determination of the degree of labeling by quantifying the remaining free primary amines.
Materials:
-
Labeled and unlabeled protein samples
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
0.01% (w/v) TNBSA solution (freshly prepared)
-
10% SDS solution
-
1N HCl
-
Spectrophotometer
Procedure:
-
Sample Preparation: Dissolve the labeled and unlabeled proteins in the Reaction Buffer to a concentration of 20-200 µg/mL.
-
Reaction:
-
To 0.5 mL of each protein solution, add 0.25 mL of the 0.01% TNBSA solution.
-
Incubate at 37°C for 2 hours.
-
-
Stop Reaction: Add 0.25 mL of 10% SDS and 0.125 mL of 1N HCl to each sample.
-
Measure Absorbance: Measure the absorbance of each solution at 335 nm.
-
Calculations:
-
The number of free amines in the labeled sample is determined by comparing its absorbance to a standard curve generated with a known concentration of an amine-containing compound (e.g., glycine).
-
The degree of labeling is calculated by subtracting the number of free amines in the labeled protein from the number of free amines in the unlabeled protein.
-
Protocol 3: Analysis of Degree of Labeling by RP-HPLC
This method separates protein species with different degrees of labeling.
Materials:
-
Labeled and unlabeled protein samples
-
RP-HPLC system with a C4 or C18 column suitable for protein separation
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation: Ensure samples are free of interfering substances.
-
Chromatography:
-
Equilibrate the column with Mobile Phase A.
-
Inject the protein sample.
-
Elute the proteins using a linear gradient of Mobile Phase B. .
-
-
Data Analysis:
-
The unlabeled protein will typically elute as a single peak.
-
Labeled proteins will elute as a series of peaks, with higher degrees of labeling often leading to earlier elution times due to increased hydrophobicity of the label.
-
The area of each peak can be integrated to determine the relative abundance of each labeled species. The average degree of labeling can be calculated from the weighted average of the peak areas.
-
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are essential for understanding and replicating complex procedures.
Caption: A generalized workflow for protein labeling, purification, and subsequent quantification.
Caption: A decision tree to guide the selection of an appropriate method for quantifying the degree of labeling.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. hplc.eu [hplc.eu]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. This compound, 1393330-40-9 | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
A Comparative Guide to PEG Spacer Lengths (PEG3, PEG5, and PEG8) for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates. Polyethylene glycol (PEG) spacers are widely employed in bioconjugation to enhance solubility, reduce immunogenicity, and optimize the performance of therapeutics such as antibody-drug conjugates (ADCs). The length of the PEG spacer can significantly influence these properties. This guide provides an objective comparison of three commonly used short-chain PEG spacers: PEG3, PEG5, and PEG8, with supporting experimental data and detailed protocols to inform your selection process.
Data Presentation: Quantitative Comparison of PEG Spacer Performance
The following tables summarize quantitative data from various studies, comparing the impact of different PEG spacer lengths on key performance parameters of bioconjugates. It is important to note that the data is compiled from studies using different molecules and experimental setups, which may influence the results.
Table 1: Impact of Mini-PEG Spacer Length on Binding Affinity (IC50) of a ⁶⁸Ga-Labeled Bombesin Antagonist Analog
| PEG Spacer Length | IC50 (nM)[1][2] |
| PEG2 | 3.1 ± 0.2 |
| PEG3 | 3.9 ± 0.3 |
| PEG4 | 5.4 ± 0.4 |
| PEG6 | 5.8 ± 0.3 |
Data from a study comparing mini-PEG spacers (n=2, 3, 4, 6) on the binding affinity of a NOTA-conjugated bombesin antagonist. A lower IC50 value indicates higher binding affinity.
Table 2: Representative in Vitro Cytotoxicity of Antibody-Drug Conjugates with Different PEG Spacers
| PEG Spacer in Linker | Payload | Target Cell Line | IC50 (nM) |
| PEG3-Disulfide | Tubulysin | HER2+ | ~1.5 |
| PEG4-Val-Cit | MMAE | HER2+ | ~0.8 |
| PEG8-Val-Cit | MMAE | HER2+ | ~1.2 |
Note: This table presents representative data synthesized from typical ADC performance. Absolute IC50 values are highly dependent on the specific antibody, payload, linker chemistry, and target cell line.
Key Insights from Experimental Data
Increasing the length of the PEG spacer from PEG2 to PEG6 in a bombesin antagonist conjugate resulted in a slight decrease in binding affinity (higher IC50 values)[1][2]. This suggests that for smaller targeting molecules, a shorter PEG linker like PEG3 may be preferable to minimize any potential interference with receptor binding. However, for larger molecules like antibodies in ADCs, a longer PEG spacer such as PEG8 is often utilized. The recently approved ADC, Zynlonta®, incorporates a PEG8 chain in its linker to help balance the hydrophobicity of the payload and improve the ADC's stability[3].
While longer PEG chains can enhance hydrophilicity and potentially prolong circulation half-life, they may also lead to a slight decrease in in vitro cytotoxicity compared to shorter linkers. This trade-off between pharmacokinetic benefits and in vitro potency is a critical consideration in ADC design[4][5]. Shorter linkers may lead to better ADC stability by keeping the payload within the spatial shield of the antibody[5].
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action of an antibody-drug conjugate (ADC).
Caption: Experimental workflow for evaluating ADCs with different PEG linkers.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with NHS-Ester-PEG Linkers
This protocol describes a general method for conjugating an amine-reactive PEG linker (e.g., NHS-PEG-Maleimide) to a protein, such as an antibody. The molar excess of the PEG reagent may need to be optimized for the desired degree of labeling.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Ester-PEGn-Functional_Group (n=3, 5, or 8)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-Ester-PEGn reagent in DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: a. Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation. b. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm its purity and integrity using methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a method to assess the cytotoxic potential of bioconjugates, such as ADCs, on cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Bioconjugates (with PEG3, PEG5, PEG8 spacers) and unconjugated controls
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of the bioconjugates and controls in complete cell culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted bioconjugates to the respective wells. c. Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals. b. Add 100 µL of solubilization buffer to each well and incubate for at least 1 hour at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each bioconjugate by plotting the cell viability against the logarithm of the conjugate concentration.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of ADCs. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Method A: Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the HIC mobile phase A (a high-salt buffer).
-
Chromatography: a. Use a HIC column suitable for antibody separations. b. Elute the ADC species using a gradient from a high-salt mobile phase A to a low-salt mobile phase B. c. Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: The unconjugated antibody will elute first, followed by ADCs with increasing DAR values (as they are more hydrophobic). Calculate the weighted average DAR by integrating the peak areas for each species[].
Method B: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)
-
Sample Preparation: Reduce the ADC to separate the light and heavy chains by incubating with a reducing agent like dithiothreitol (DTT).
-
LC-MS Analysis: a. Separate the reduced light and heavy chains using a reversed-phase column. b. Analyze the eluting species with a high-resolution mass spectrometer.
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the unconjugated and drug-conjugated light and heavy chains. The DAR is calculated based on the relative abundance of these species[7][8].
Conclusion
The choice between PEG3, PEG5, and PEG8 spacers in bioconjugation is a nuanced decision that depends on the specific application and the desired properties of the final conjugate. Shorter PEG linkers, such as PEG3, may be advantageous for smaller bioconjugates where maintaining high binding affinity is paramount. For larger molecules like ADCs, longer spacers like PEG8 can be beneficial for improving solubility and stability, potentially at the cost of a slight reduction in in vitro potency. A systematic evaluation of a range of PEG spacer lengths is crucial in the preclinical development of any new bioconjugate to achieve the optimal balance between pharmacokinetic properties and therapeutic efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 5. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 7. agilent.com [agilent.com]
- 8. sciex.com [sciex.com]
A Head-to-Head Comparison: Propargyl-PEG5-NHS Ester vs. DBCO-NHS Ester for Copper-Free Click Chemistry
In the realm of bioconjugation, "click chemistry" has emerged as a powerful tool for its high efficiency, specificity, and biocompatibility. For researchers, scientists, and drug development professionals, the choice of reagents is critical to the success of their experiments. This guide provides an objective comparison between two popular classes of amine-reactive linkers used in click chemistry: Propargyl-PEG5-NHS ester and Dibenzocyclooctyne (DBCO)-NHS ester, with a specific focus on their utility in copper-free reaction conditions.
The fundamental distinction lies in their reaction mechanisms. This compound contains a terminal alkyne that requires a copper(I) catalyst to efficiently react with an azide, a process known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In contrast, DBCO-NHS ester features a strained cyclooctyne that reacts spontaneously with azides without the need for a catalyst, a reaction termed Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). For applications in living systems or where copper cytotoxicity is a concern, SPAAC is the preferred method.
Performance and Properties: A Comparative Analysis
The choice between these two esters hinges on the intended application, specifically the tolerance for a copper catalyst. For copper-free click chemistry, DBCO-NHS ester is the unequivocally superior choice due to its inherent reactivity.
| Feature | This compound | DBCO-NHS Ester |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1] |
| Requirement for Copper Catalyst | Yes (Essential for efficient reaction)[2][3] | No (Copper-free)[4][5] |
| Reaction Kinetics (Copper-Free) | Extremely slow to negligible | Very fast[6][7][8] |
| Biocompatibility | Limited in vivo due to copper cytotoxicity | High, suitable for live cell and in vivo applications[9] |
| Solubility | Enhanced by PEG5 linker[2][10][11] | Enhanced by PEG linker[12][13][14] |
| NHS Ester Reactivity | Reacts with primary amines (e.g., lysines on proteins)[15][16] | Reacts with primary amines (e.g., lysines on proteins)[4][5] |
| NHS Ester Stability | Prone to hydrolysis in aqueous solutions[17][18][19] | Prone to hydrolysis in aqueous solutions[1] |
| Storage | Store at -20°C, desiccated[2][3] | Store at -20°C, desiccated[1][20] |
Reaction Kinetics: The Decisive Factor in Copper-Free Environments
The most significant differentiator is the reaction rate in the absence of a copper catalyst. The strained ring of the DBCO molecule provides the necessary activation energy for the cycloaddition with an azide to proceed rapidly.[21][22] Terminal alkynes, such as the propargyl group, lack this inherent reactivity and their uncatalyzed reaction with azides is kinetically unfavorable.
| Reagent Class | Second-Order Rate Constant (k₂) with Benzyl Azide [M⁻¹s⁻¹] |
| DBCO | ~0.6 - 1.0[6] |
| Terminal Alkyne (e.g., Propargyl) | Negligible (in the absence of copper) |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[6]
Visualizing the Chemistries and Workflows
To better understand the processes, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for antibody labeling.
Experimental Protocols
Below are detailed methodologies for protein labeling. The primary protocol focuses on DBCO-NHS ester for copper-free click chemistry. A general protocol for NHS ester labeling is also provided, which would apply to this compound if used in a subsequent copper-catalyzed step.
Protocol 1: Antibody Labeling with DBCO-NHS Ester for Copper-Free Click Chemistry
This protocol describes the conjugation of a DBCO moiety to an antibody via its primary amines, preparing it for a subsequent copper-free click reaction with an azide-functionalized molecule.[9][23][24][25]
Materials:
-
Antibody of interest (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)
-
DBCO-NHS Ester (or DBCO-PEG-NHS Ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (Optional)
-
Purification tools (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[20][26]
Procedure:
-
Reagent Preparation:
-
Ensure the antibody solution is in an amine-free buffer (e.g., PBS). The presence of primary amines like Tris will compete with the labeling reaction.[27][28]
-
Allow the vial of DBCO-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[17][28]
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[27][23] NHS esters are susceptible to hydrolysis and should not be stored in solution.[18][28]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution. For more dilute protein solutions (< 5 mg/mL), a higher molar excess (up to 50-fold) may be required.[27][24] The final concentration of DMSO should be kept below 20%.[9]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.[27][20]
-
-
Quenching (Optional):
-
Purification:
-
Subsequent Click Reaction:
-
The purified DBCO-labeled antibody is now ready to be reacted with an azide-functionalized molecule.
-
Mix the DBCO-labeled antibody with the azide-containing sample. A 1.5- to 3-fold molar excess of the less critical component is often recommended.[1]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[9][27] Reaction times can be optimized depending on the reactants and their concentrations.
-
Protocol 2: General Procedure for Protein Labeling with NHS Esters
This protocol is a general guideline applicable to any NHS ester, including this compound.
Materials:
-
Protein of interest (in amine-free buffer, pH 7.2-8.5)
-
Amine-reactive NHS Ester (e.g., this compound)
-
Anhydrous DMSO or DMF
-
Purification column
Procedure:
-
Preparation: Dissolve the protein in an amine-free buffer (e.g., phosphate or bicarbonate buffer) at a pH of 8.3-8.5 for optimal reaction efficiency.[29]
-
NHS Ester Solution: Just before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF.[28][29]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Incubate for 1 hour at room temperature.[30]
-
Purification: Purify the labeled protein from excess reagent and byproducts using gel filtration or dialysis.[28][30] The resulting propargyl-labeled protein would then be ready for a subsequent copper-catalyzed click reaction.
Conclusion
For researchers engaged in copper-free click chemistry , the choice is clear. DBCO-NHS ester is the appropriate and highly effective reagent due to its ability to undergo rapid, spontaneous strain-promoted cycloaddition with azides. Its high biocompatibility makes it the standard for in vivo and live-cell applications.
This compound , while a valuable tool for bioconjugation, is designed for copper-catalyzed reactions. Its terminal alkyne shows negligible reactivity with azides in a copper-free environment, making it an unsuitable alternative for SPAAC. The selection between these two powerful reagents should therefore be dictated by the fundamental choice between a copper-catalyzed or a copper-free conjugation strategy.
References
- 1. interchim.fr [interchim.fr]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. DBCO NHS Ester | AAT Bioquest [aatbio.com]
- 5. DBCO NHS ester, 5g | Labscoop [labscoop.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. purepeg.com [purepeg.com]
- 11. chempep.com [chempep.com]
- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 13. Copper Free Click Chemistry Linkers | AxisPharm [axispharm.com]
- 14. DBCO | BroadPharm [broadpharm.com]
- 15. glenresearch.com [glenresearch.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. jcmarot.com [jcmarot.com]
- 22. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 23. help.lumiprobe.com [help.lumiprobe.com]
- 24. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 28. broadpharm.com [broadpharm.com]
- 29. lumiprobe.com [lumiprobe.com]
- 30. NHS ester protocol for labeling proteins [abberior.rocks]
Validating Site-Specificity in Protein Labeling: A Comparative Guide to Propargyl-PEG5-NHS Ester and its Alternatives
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biotechnology. From developing antibody-drug conjugates (ADCs) to fluorescently tagging proteins for imaging studies, the ability to precisely attach a label to a protein is paramount. Propargyl-PEG5-NHS ester is a popular bi-functional linker that leverages the widely used N-hydroxysuccinimide (NHS) ester chemistry to target primary amines on proteins, while also providing a propargyl group for subsequent "click" chemistry reactions.[1][2][3] However, a critical consideration for any labeling strategy is the validation of its site-specificity. This guide provides an objective comparison of this compound with alternative labeling strategies, offering supporting experimental methodologies to validate the precision of protein conjugation.
The Challenge of Site-Specificity with NHS Esters
N-hydroxysuccinimide esters react with primary amines, which are predominantly found on the side chains of lysine residues and the N-terminus of a protein.[4] While this is a robust and efficient method for protein labeling, its major drawback is the lack of site-specificity.[5] Most proteins have numerous lysine residues distributed across their surface, leading to a heterogeneous population of labeled proteins with the label attached at various positions. This non-specific labeling can potentially alter the protein's structure, function, and stability.[5]
This compound, by employing this chemistry, is inherently subject to the same limitations. While the propargyl group offers the advantage of a bioorthogonal handle for further modifications via click chemistry, the initial attachment to the protein is non-selective.[1][2]
Visualizing the Workflow for Validating Site-Specificity
A critical aspect of any protein labeling experiment is the rigorous validation of the label's attachment site. A typical workflow for achieving this involves several key steps, from the initial labeling reaction to the final analysis by mass spectrometry.
Comparison of Protein Labeling Chemistries
To provide a clear comparison, the following table summarizes the key features of this compound chemistry alongside two common alternatives: maleimide chemistry and enzymatic labeling.
| Feature | This compound | Maleimide Chemistry | Enzymatic Labeling (e.g., Sortase A) |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Specific recognition sequence (e.g., LPXTG) |
| Site-Specificity | Low (multiple lysines) | High (cysteines are less abundant) | Very High (specific to the recognition tag) |
| Reaction pH | 7.2 - 8.5 | 6.5 - 7.5 | 7.0 - 8.5 |
| Reaction Speed | Moderate (1-4 hours) | Fast (minutes to 1 hour) | Variable (can be slow, hours) |
| Bioorthogonality | NHS ester reaction is not bioorthogonal, but the propargyl group is. | Not fully bioorthogonal (can react with other nucleophiles at high pH). | Highly bioorthogonal. |
| Protein Engineering | Not required. | May require engineering a cysteine at a specific site. | Requires engineering a recognition tag onto the protein. |
| Key Advantage | Simple, no protein engineering needed for initial labeling. | High specificity for less abundant residues. | Exceptional site-specificity.[6][7] |
| Key Disadvantage | Lack of site-specificity leading to heterogeneity.[5] | Requires an accessible cysteine, potential for disulfide bond disruption. | Requires protein engineering and expression of the enzyme.[8] |
Experimental Protocols
To objectively assess the site-specificity of any labeling reagent, a robust and reproducible experimental protocol is essential. Below are detailed methodologies for determining the degree of labeling and for identifying the precise location of the label using mass spectrometry.
Protocol 1: Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of label molecules conjugated to a single protein molecule.[9][10] It provides a quantitative measure of labeling efficiency.
Materials:
-
Labeled and purified protein solution in a suitable buffer (e.g., PBS).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the labeled protein solution at 280 nm (A280), which corresponds to the protein concentration.
-
Measure the absorbance at the maximum absorbance wavelength (λmax) of the attached label (e.g., a fluorescent dye or a molecule attached via the propargyl group).[11]
-
-
Calculate Protein Concentration:
-
Correct the A280 reading for the absorbance of the label at 280 nm. The correction factor (CF) is the ratio of the label's absorbance at 280 nm to its absorbance at λmax.
-
Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.[11]
-
-
-
Calculate Label Concentration:
-
Label Concentration (M) = A_max / ε_label
-
ε_label is the molar extinction coefficient of the label at λmax.
-
-
-
Calculate DOL:
-
DOL = Label Concentration (M) / Protein Concentration (M)[12]
-
An ideal DOL is often between 0.5 and 1 for applications requiring a 1:1 stoichiometry.[10] A DOL greater than 1 indicates that some protein molecules are labeled with more than one tag.[10]
Protocol 2: Site-Specificity Validation by Mass Spectrometry (Peptide Mapping)
This protocol outlines the general steps for identifying the amino acid residues that have been modified by the labeling reagent.[13][14]
Materials:
-
Labeled and purified protein.
-
Denaturation buffer (e.g., 8 M urea).
-
Reducing agent (e.g., DTT).
-
Alkylating agent (e.g., iodoacetamide).
-
Proteolytic enzyme (e.g., sequencing grade trypsin).[15]
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap).[15]
-
Protein sequence database search software (e.g., Mascot, Sequest).
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the labeled protein in a denaturing buffer to unfold it and make all sites accessible to the enzyme.
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteines with iodoacetamide to prevent disulfide bond reformation.
-
-
Proteolytic Digestion:
-
Buffer exchange the protein into a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase HPLC column coupled to a mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent.
-
The mass spectrometer will acquire MS1 scans to determine the mass-to-charge ratio (m/z) of the eluting peptides, followed by MS2 scans (fragmentation) of selected precursor ions.[16]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a database containing the sequence of the target protein.
-
Specify the mass of the labeling reagent as a variable modification on the potential target residues (e.g., lysine for NHS ester chemistry).
-
The software will identify peptides that have been modified with the label, thus pinpointing the exact site(s) of conjugation.[17]
-
Conclusion
This compound is a valuable tool for protein labeling, offering a convenient way to introduce a bioorthogonal handle for further functionalization. However, its reliance on NHS ester chemistry necessitates a thorough validation of its site-specificity, as non-selective labeling of lysine residues can lead to heterogeneous products with potentially altered function.
For applications where precise control over the labeling site is critical, alternative strategies such as maleimide chemistry targeting less abundant cysteine residues or highly specific enzymatic labeling methods should be considered.[18][19] By employing the detailed experimental protocols for determining the degree of labeling and for peptide mapping by mass spectrometry, researchers can objectively evaluate the performance of their chosen labeling strategy and ensure the homogeneity and functionality of their final protein conjugate. This rigorous validation is essential for the development of robust and reliable protein-based reagents for research, diagnostics, and therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound, 1393330-40-9 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 7. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in enzymatic protein labelling techniques and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 14. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 15. agilent.com [agilent.com]
- 16. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Harnessing Hydrophilicity: A Comparative Guide to PEGylated Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic design of the linker is a cornerstone in the development of effective and safe antibody-drug conjugates (ADCs).[1] Among the diverse linker technologies available, hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG) chains, have emerged as a critical innovation.[2] This guide provides a comprehensive comparison of ADCs featuring PEGylated linkers against those with more hydrophobic alternatives, supported by experimental data, to illuminate the significant advantages conferred by PEGylation in optimizing ADC performance.
The Challenge of Hydrophobicity in ADCs
Many of the most potent cytotoxic payloads used in ADCs are inherently hydrophobic.[3][4] Conjugating these drugs to a monoclonal antibody, often via equally hydrophobic linkers, can lead to several challenges that compromise the therapeutic potential of the ADC:
-
Aggregation: The increased hydrophobicity of the final ADC construct can cause it to aggregate, which can reduce efficacy, increase immunogenicity, and negatively impact manufacturing and stability.[2][4]
-
Accelerated Clearance: Hydrophobic ADCs are more susceptible to rapid clearance from systemic circulation, primarily through the reticuloendothelial system, which limits the time available for the ADC to reach its target tumor cells.[3][5]
-
Limited Drug-to-Antibody Ratio (DAR): Attempts to increase the potency of an ADC by attaching more drug molecules (a higher DAR) often exacerbate hydrophobicity-related issues, leading to a trade-off between drug load and desirable pharmacokinetic properties.[6][7]
PEGylated linkers directly address these challenges by introducing a hydrophilic, flexible, and biocompatible spacer between the antibody and the cytotoxic payload.[6][]
Core Advantages of PEGylated Linkers
The incorporation of PEG chains into the linker structure imparts several key advantages that enhance the overall therapeutic index of an ADC.
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of PEG creates a hydration shell around the ADC, masking the hydrophobicity of the payload.[2][6] This significantly improves the solubility of the conjugate and prevents aggregation, even at high drug loads.[5][9]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and shields it from premature uptake by the immune system.[5] This results in a longer circulation half-life and increased plasma exposure (Area Under the Curve - AUC), allowing for greater tumor accumulation.[10][11]
-
Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity and aggregation issues, PEG linkers enable the development of ADCs with higher DARs (e.g., DAR8) without compromising their pharmacokinetic profile.[6][7] This allows for the delivery of a greater concentration of the cytotoxic drug to the target cell per binding event.[10]
-
Reduced Immunogenicity and Off-Target Toxicity: The PEG chain can shield potential epitopes on the payload or linker from the immune system, reducing the risk of an immune response.[6][7] By improving the ADC's circulation stability and reducing non-specific clearance, PEG linkers also minimize the premature release of the payload, thereby reducing off-target toxicity.[6][12]
The logical relationship between the properties of PEG linkers and their therapeutic advantages is illustrated below.
Caption: Logical flow of PEG linker advantages.
Comparative Experimental Data
The following tables summarize quantitative data from preclinical studies, demonstrating the superior performance of ADCs constructed with PEGylated linkers compared to non-PEGylated counterparts.
Table 1: Comparison of Pharmacokinetics (PK) in Rodent Models
| ADC Construct | Linker Type | PEG Size | Half-Life (t½) | Plasma Clearance | Reference |
| ZHER2-SMCC-MMAE | Hydrophobic (Non-PEG) | N/A | 19.6 min | - | [12] |
| ZHER2-PEG4K-MMAE | Hydrophilic (PEG) | 4 kDa | 49.2 min (2.5x increase) | - | [12] |
| ZHER2-PEG10K-MMAE | Hydrophilic (PEG) | 10 kDa | 219.0 min (11.2x increase) | - | [12] |
| Non-binding IgG-MMAE (DAR8) | Hydrophilic (PEG) | PEG2 | ~25 hours | ~1.0 mL/h | [11] |
| Non-binding IgG-MMAE (DAR8) | Hydrophilic (PEG) | PEG8 | ~125 hours | ~0.2 mL/h | [11] |
| Non-binding IgG-MMAE (DAR8) | Hydrophilic (PEG) | PEG24 | ~125 hours | ~0.2 mL/h | [11] |
Data demonstrates that increasing PEG chain length significantly prolongs circulation half-life and reduces plasma clearance, with a threshold effect observed around PEG8.[11][12]
Table 2: Comparison of In Vitro Cytotoxicity
| ADC Construct | Linker Type | Target Cell Line | IC50 | Reference |
| ZHER2-SMCC-MMAE | Hydrophobic (Non-PEG) | NCI-N87 (HER2+) | 1.1 nM | [12][13] |
| ZHER2-PEG4K-MMAE | Hydrophilic (PEG) | NCI-N87 (HER2+) | 4.9 nM (4.5x higher) | [12][13] |
| ZHER2-PEG10K-MMAE | Hydrophilic (PEG) | NCI-N87 (HER2+) | 24.1 nM (22x higher) | [12][13] |
| αCD30-MMAE (DAR8) | PEGylated Glucuronide | Karpas 299 (CD30+) | 1.1 ng/mL | [11] |
| αCD30-MMAE (DAR8) | PEGylated Glucuronide | L-428 (CD30+) | 1.4 ng/mL | [11] |
While PEGylation can sometimes lead to a modest reduction in in vitro potency (higher IC50), this is often outweighed by the significant improvements in in vivo exposure and tolerability.[11][12][13]
Table 3: Comparison of In Vivo Efficacy and Tolerability
| ADC Construct | Linker Type | Tumor Model | Efficacy Outcome | Maximum Tolerated Dose (MTD) | Reference |
| ZHER2-SMCC-MMAE | Hydrophobic (Non-PEG) | NCI-N87 Xenograft | Moderate tumor inhibition | 5.0 mg/kg | [12] |
| ZHER2-PEG10K-MMAE | Hydrophilic (PEG) | NCI-N87 Xenograft | Strongest tumor inhibition | >20.0 mg/kg (>4x higher) | [12] |
| RS7-DL (hydrophobic linker, DAR8) | Hydrophobic | COLO 205 Xenograft | Tumor stasis | Low | [3] |
| RS7-DL11 (mPEG24 linker, DAR8) | Hydrophilic (PEG) | COLO 205 Xenograft | Complete tumor regression | High | [3] |
The combined effect of prolonged circulation and better tolerability allows PEGylated ADCs to achieve superior tumor growth inhibition and a significantly wider therapeutic window in animal models.[3][12]
Mechanism of Action & Experimental Workflows
The general mechanism of a cleavable linker ADC and a typical workflow for evaluating its in vivo efficacy are depicted below.
Caption: Generalized ADC mechanism of action.
Caption: Workflow for in vivo ADC efficacy studies.
Detailed Experimental Protocols
Below are methodologies for key experiments cited in the comparison of PEGylated and non-PEGylated ADCs.
A. In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of an ADC against cancer cell lines.[14][15]
-
Cell Seeding: Plate target cancer cells (e.g., NCI-N87, Karpas 299) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[16]
-
ADC Treatment: Prepare serial dilutions of the ADC constructs (e.g., from 1000 ng/mL to 0.1 ng/mL) in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C. The incubation time should be sufficient for the payload's mechanism of action (e.g., tubulin inhibitors often require 72-96 hours).[15]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.[14]
B. In Vivo Pharmacokinetic (PK) Study
This protocol outlines the procedure for determining the circulation half-life and clearance of ADCs in an animal model.[11]
-
Animal Model: Use appropriate rodent models, such as BALB/c mice or Sprague-Dawley rats (n=3-5 per group).[11][12]
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC constructs (e.g., 3 mg/kg) to each animal.
-
Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.) via tail vein or retro-orbital bleeding. Process the blood to collect plasma and store at -80°C until analysis.
-
Quantification of ADC: Measure the concentration of the total antibody or ADC in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA). The ELISA typically involves coating a plate with the target antigen to capture the ADC, followed by detection with a secondary antibody.
-
Data Analysis: Plot the mean plasma concentrations of the ADC versus time. Use pharmacokinetic modeling software (e.g., GraphPad Prism) to fit the data to a non-compartmental or two-compartmental model to calculate key PK parameters, including half-life (t½), area under the curve (AUC), and clearance.[11][12]
C. In Vivo Tumor Xenograft Efficacy Study
This protocol describes how to assess the anti-tumor activity of ADCs in a mouse xenograft model.[2][12]
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5-10 x 10⁶ NCI-N87 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Staging: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired volume, randomize the mice into treatment groups (e.g., vehicle control, non-PEGylated ADC, PEGylated ADC).
-
Treatment: Administer the ADCs intravenously at specified doses and schedules (e.g., a single dose of 5 mg/kg).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor the body weight of the mice as a general indicator of toxicity. The study is typically concluded when tumors in the control group reach a predetermined size limit.
-
Efficacy Evaluation: Calculate tumor growth inhibition (TGI) by comparing the mean tumor volumes of the treated groups to the vehicle control group. Plot mean tumor volume over time for each group to visualize the treatment effect.
Conclusion
The use of PEGylated linkers represents a significant advancement in ADC technology, offering a powerful solution to the challenges posed by hydrophobic payloads.[2][] By improving solubility, reducing aggregation, and optimizing pharmacokinetic profiles, PEG linkers enable the development of more stable, tolerable, and efficacious ADCs.[17][18] The experimental data consistently shows that this hydrophilic linker technology contributes to a wider therapeutic window, allowing for higher drug loading and superior in vivo performance.[3][12] As the field of antibody-drug conjugates continues to evolve, the rational design and optimization of linkers, with a strong emphasis on hydrophilicity, will remain a critical strategy for realizing the full therapeutic potential of this targeted cancer therapy modality.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. openpr.com [openpr.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. adcreview.com [adcreview.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. purepeg.com [purepeg.com]
- 18. researchgate.net [researchgate.net]
In Vivo Stability of Bioconjugates: A Comparative Analysis of Propargyl-PEG5-NHS Ester and Alternative Linker Technologies
The in vivo stability of a bioconjugate is a critical determinant of its therapeutic efficacy and safety profile. For researchers, scientists, and drug development professionals, the choice of linker technology is a pivotal decision in the design of targeted therapies such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of the in vivo performance of bioconjugates formed using Propargyl-PEG5-NHS ester, a popular heterobifunctional linker, with other widely used alternatives. The comparison is supported by experimental data on the stability of the chemical bonds central to these linkers.
This compound combines three key features: an N-hydroxysuccinimide (NHS) ester for amine coupling, a polyethylene glycol (PEG) spacer, and a propargyl group for "click" chemistry. The in vivo stability of a bioconjugate created with this linker is a composite of the stability of the amide bond formed by the NHS ester and the triazole ring formed by the propargyl group.
Comparative Analysis of Linker Stability
The stability of a bioconjugate in vivo is largely dictated by the susceptibility of its linker to chemical and enzymatic degradation. Below is a comparison of the stability of the linkages formed by this compound and common alternatives.
| Linker Type | Linkage Formed | In Vivo Stability Profile | Key Advantages | Key Disadvantages |
| This compound | Amide and Triazole | High. The amide bond is highly stable under physiological conditions, and the 1,2,3-triazole ring from click chemistry is resistant to enzymatic cleavage.[1][2][3][4] | - Forms highly stable and irreversible bonds.[] - PEG spacer enhances solubility and in vivo half-life.[6] - Bioorthogonal click chemistry allows for specific conjugation. | - NHS ester is susceptible to hydrolysis prior to conjugation, which can reduce efficiency.[2][7] |
| Maleimide-based Linkers | Thiosuccinimide | Moderate to Low. Prone to retro-Michael reaction in the presence of endogenous thiols like albumin, leading to premature drug release.[8][9] | - Highly selective for cysteine residues, allowing for site-specific conjugation. | - Linkage instability can lead to off-target toxicity and reduced efficacy.[8] |
| Hydrazone Linkers | Hydrazone | pH-Dependent. Stable at physiological pH (~7.4) but designed to cleave in the acidic environment of endosomes and lysosomes (pH 5-6). | - Enables intracellular drug release in response to a specific physiological trigger. | - Can exhibit instability in systemic circulation, leading to premature payload release. |
| Enzyme-Cleavable Linkers (e.g., Valine-Citrulline) | Peptide Bond | Conditionally Labile. Designed to be stable in circulation but cleaved by specific enzymes (e.g., cathepsins) that are overexpressed in the tumor microenvironment. | - High tumor-specific drug release. | - Stability in circulation can be variable and depends on the specific peptide sequence.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for assessing the in vivo stability of bioconjugates.
Protocol 1: Assessment of In Vivo Bioconjugate Stability by ELISA
This method quantifies the amount of intact bioconjugate in plasma over time.
-
Animal Dosing: Administer the bioconjugate intravenously into a suitable animal model (e.g., mice or rats).
-
Sample Collection: Collect blood samples at various time points post-injection. Process the blood to obtain plasma.
-
ELISA:
-
Coat a 96-well plate with an antigen specific to the antibody portion of the bioconjugate.
-
Incubate with plasma samples.
-
Use a secondary antibody that detects the payload to quantify the amount of intact bioconjugate.
-
-
Data Analysis: Plot the concentration of the intact bioconjugate over time to determine its plasma half-life.
Protocol 2: Quantification of Free Payload in Plasma by LC-MS/MS
This method measures the amount of payload that has been prematurely released from the bioconjugate.
-
Sample Preparation: Precipitate proteins from the plasma samples collected as described in Protocol 1.
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a specific standard curve to quantify the concentration of the free payload.
-
-
Data Analysis: An increase in the concentration of free payload over time indicates linker cleavage.
Visualizing Experimental Workflows and Linkage Comparisons
The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing in vivo stability and the chemical structures of the compared linkages.
Caption: Workflow for assessing the in vivo stability of bioconjugates.
References
- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 6. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Propargyl-PEG5-NHS Ester: A Comprehensive Guide
For immediate release
This guide provides essential safety and logistical information for the proper disposal of Propargyl-PEG5-NHS ester, a chemical used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation[1]. Therefore, all waste containing this compound must be handled as hazardous chemical waste. Disposal procedures must comply with local, state, and federal regulations. In all cases, consult your institution's Environmental Health and Safety (EHS) department for specific guidance[2][3][4][5][6].
Core Principles of Chemical Waste Disposal
-
Never dispose of chemical waste down the drain or in the regular trash [2][4].
-
All chemical waste must be collected in designated, properly labeled hazardous waste containers [2][3][6].
-
Keep waste containers securely closed except when adding waste [2][3][4].
-
Segregate incompatible waste streams to prevent dangerous reactions [2][3][5].
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling chemical waste [1].
Disposal Procedures for this compound Waste Streams
The proper disposal method for this compound depends on its form: unused solid, concentrated solutions, dilute aqueous solutions, or contaminated labware.
Unused or Expired Solid this compound
Unused or expired solid this compound must be disposed of as hazardous chemical waste.
Protocol:
-
Keep the solid chemical in its original, tightly sealed container.
-
Ensure the container is clearly labeled with the full chemical name: "this compound".
-
Place the sealed container in a designated hazardous waste accumulation area.
-
Request a waste pickup from your institution's EHS department.
Concentrated Solutions of this compound
This includes stock solutions, typically in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
Protocol:
-
Collect all concentrated solutions in a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvent used.
-
The label must include "Hazardous Waste," the full chemical name ("this compound"), the solvent(s), and the estimated concentration.
-
Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible chemicals[3][6].
-
Arrange for pickup by your institution's EHS department.
Dilute Aqueous Solutions and Reaction Mixtures
This waste stream includes aqueous buffers from labeling reactions or quenching procedures. The reactive NHS ester should be hydrolyzed (quenched) before collection to minimize potential reactions in the waste container.
Protocol for Quenching and Disposal:
-
Quenching: To hydrolyze the reactive NHS ester, add an amine-containing buffer such as Tris or glycine to the solution. Allow the solution to stand for at least one hour at room temperature to ensure complete hydrolysis.
-
Collection: After quenching, transfer the solution to a designated aqueous hazardous waste container.
-
Labeling: The container should be labeled "Hazardous Waste" and list all chemical constituents, including "Hydrolyzed this compound," buffer components, and any other reagents.
-
Storage and Pickup: Store the container in a designated satellite accumulation area and arrange for EHS pickup.
Contaminated Labware and Debris
This category includes items such as pipette tips, microcentrifuge tubes, gloves, and paper towels that have come into contact with this compound.
Protocol:
-
Solid Waste Collection: Collect all contaminated solid materials in a designated solid hazardous waste container or a durable, leak-proof bag placed inside a labeled hazardous waste box.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name of the chemical contaminant ("this compound contaminated debris").
-
Storage and Pickup: Store the container in a designated accumulation area and arrange for EHS pickup.
Quantitative Data Summary: Waste Segregation
| Waste Stream | Container Type | Labeling Requirements | Disposal Method |
| Unused/Expired Solid | Original, sealed container | Full Chemical Name, Hazard Pictograms | EHS Pickup |
| Concentrated Solutions | Solvent-compatible, sealed container | "Hazardous Waste", Full Chemical Name, Solvent, Concentration | EHS Pickup |
| Dilute Aqueous Solutions | Sealed aqueous waste container | "Hazardous Waste", All Chemical Constituents | Quench, then EHS Pickup |
| Contaminated Labware | Lined hazardous waste box or drum | "Hazardous Waste", "Contaminated Debris" + Chemical Name | EHS Pickup |
Experimental Protocol: Quenching of NHS Ester
This protocol details the methodology for hydrolyzing the reactive NHS ester in aqueous solutions prior to disposal.
Objective: To neutralize the reactivity of this compound in aqueous waste streams.
Materials:
-
Aqueous waste solution containing this compound.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5, or 1 M glycine).
-
pH indicator strips or a calibrated pH meter.
-
Designated aqueous hazardous waste container.
Methodology:
-
pH Adjustment (if necessary): Check the pH of the aqueous waste solution. NHS ester hydrolysis is more efficient at a slightly basic pH (7.5-8.5). If the solution is acidic, adjust the pH to be within this range using a suitable buffer.
-
Addition of Quenching Buffer: Add the quenching buffer to the waste solution to a final concentration sufficient to react with any remaining NHS ester. A common practice is to add the buffer to a final concentration of 20-50 mM.
-
Incubation: Gently mix the solution and allow it to stand at room temperature for a minimum of one hour. This incubation period allows for the complete hydrolysis of the NHS ester group, rendering it non-reactive.
-
Transfer to Waste Container: Carefully transfer the quenched solution into the designated aqueous hazardous waste container.
-
Final Labeling: Ensure the waste container is accurately labeled with all its contents before sealing it for pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Propargyl-PEG5-NHS ester
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Propargyl-PEG5-NHS ester. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data sheets, it can be harmful if swallowed, cause skin irritation, lead to serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, adherence to stringent safety measures is paramount. One supplier does not classify it as a hazard, but still recommends the use of a chemical fume hood, chemical-resistant gloves, and safety goggles[3].
The following table summarizes the essential personal protective equipment and engineering controls required when working with this compound.
| Control Type | Requirement | Details and Precautions |
| Engineering Controls | Chemical Fume Hood | Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure[1][3]. |
| Eye and Face Protection | Safety Goggles or Glasses | Wear chemical safety goggles or safety glasses that meet the ANSI Z.87.1 1989 standard[3][4]. A face shield is recommended if there is a significant risk of splashing[4]. |
| Hand Protection | Chemical-Resistant Gloves | Wear disposable, powder-free nitrile gloves[3][5]. Change gloves every 30 to 60 minutes, or immediately if they become contaminated or damaged[5]. Double gloving is recommended[5]. |
| Body Protection | Laboratory Coat | A long-sleeved laboratory coat should be worn and buttoned to cover as much skin as possible[4][6]. Ensure it is a non-flammable material like cotton and avoid polyester or acrylic fabrics[4]. |
| Footwear | Closed-Toe Shoes | Wear shoes that cover the entire foot (closed-toe and closed-heel) with no perforations[4]. |
| Respiratory Protection | Respirator (if needed) | If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be required. This necessitates annual medical evaluations and fit testing[4][5]. |
Operational and Disposal Plans: A Step-by-Step Guide
The following workflow outlines the procedural steps for the safe handling of this compound, from initial receipt to final disposal.
Detailed Experimental Protocols
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes[1][3]. If irritation persists, seek medical attention[3].
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, ensuring to separate the eyelids with your fingers[1][3]. Remove contact lenses if present and easy to do so. Seek immediate medical advice from an ophthalmologist[7].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist[1][3].
-
Ingestion: Wash out the mouth with copious amounts of water. Do not induce vomiting. Seek immediate medical attention[1].
Storage and Stability:
-
Storage Conditions: Store the compound in a tightly closed container in a refrigerator, with a recommended temperature of -20°C[1][3][8]. It should be stored in a cool, well-ventilated area away from direct sunlight and sources of ignition[1].
-
Chemical Stability: The product is generally stable under standard ambient conditions[7]. However, N-hydroxysuccinimide esters are susceptible to hydrolysis in water[9]. The material is also hygroscopic and should be handled in a way that limits exposure to moisture[10].
-
Incompatible Materials: Avoid strong oxidizing agents, acid anhydrides, acid chlorides, and strong bases[7][11].
Disposal Considerations:
-
Waste material must be disposed of in accordance with national and local regulations[7]. Arrange for disposal as special waste through a licensed disposal company[3]. Do not allow the material to enter drains or water courses[3]. Contaminated packaging should be disposed of in the same manner as the product itself.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound, 1393330-40-9 | BroadPharm [broadpharm.com]
- 9. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. fishersci.be [fishersci.be]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
